Fursultiamine
Description
Compound used for therapy of thiamine deficiency. It has also been suggested for several non-deficiency disorders but has not yet proven useful. This compound is a vitamin B1 derivative.
Compound used for therapy of thiamine deficiency. It has also been suggested for several non-deficiency disorders but has not yet proven useful.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-5-hydroxy-3-(oxolan-2-ylmethyldisulfanyl)pent-2-en-2-yl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3S2/c1-12(16(5-6-22)26-25-10-15-4-3-7-24-15)21(11-23)9-14-8-19-13(2)20-17(14)18/h8,11,15,22H,3-7,9-10H2,1-2H3,(H2,18,19,20)/b16-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLXCMOFVBXEKD-FOWTUZBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSCC2CCCO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(\CCO)/SSCC2CCCO2)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10238-39-8 (hydrochloride), 2105-43-3 (mono-hydrochloride) | |
| Record name | Fursultiamine [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000804308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
804-30-8 | |
| Record name | Fursultiamine [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000804308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fursultiamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08966 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fursultiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FURSULTIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05J61265PX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fursultiamine: A Technical Guide to its Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fursultiamine, also known as thiamine tetrahydrofurfuryl disulfide (TTFD), is a synthetic, lipophilic derivative of thiamine (Vitamin B1).[1][2] Developed in Japan in the 1960s, its primary advantage over its parent compound is significantly enhanced bioavailability.[2][3] Being lipid-soluble, this compound is more readily absorbed through the gastrointestinal tract via passive diffusion and can more effectively cross the blood-brain barrier.[1][4] Once absorbed, it is converted within the body to free thiamine, which is then phosphorylated to its active coenzyme form, thiamine pyrophosphate (TPP). TPP is a crucial cofactor for enzymes involved in carbohydrate metabolism, the Krebs cycle, and the pentose phosphate pathway.[1][5] This enhanced delivery and metabolic activation make this compound a valuable therapeutic agent for treating thiamine deficiencies, such as beriberi and Wernicke-Korsakoff syndrome, and a subject of ongoing research for neurological and neoplastic conditions.[6][7]
Discovery and Development
The journey to this compound began with the study of garlic (Allium sativum). In the 1950s, Japanese researchers discovered a lipid-soluble thiamine derivative in garlic, which they named allithiamine.[8][9] This discovery was significant because it demonstrated superior absorption compared to the water-soluble thiamine salts.
Following the discovery of allithiamine by a team led by Dr. Motonori Fujiwara at Kyoto University, Takeda Pharmaceutical initiated a joint project to isolate and characterize the compound.[10][11] The chemical structure of allithiamine was determined, and this led to the chemical synthesis of various derivatives, including prosultiamine.[10] Prosultiamine was effective but had a strong, unappealing garlic-like odor.[10]
This sensory drawback prompted Takeda Pharmaceutical to develop a less odorous yet equally effective derivative.[10] By analyzing the flavor components of coffee, researchers developed the non-smelling this compound.[10] this compound (TTFD) was subsequently commercialized and has been used therapeutically in several countries, including Japan, Spain, Austria, and Germany.[2]
Physicochemical and Pharmacokinetic Data
Quantitative data for this compound is crucial for its application in research and formulation. The following tables summarize key properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | Thiamine tetrahydrofurfuryl disulfide (TTFD) | [1] |
| IUPAC Name | N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-N-[4-hydroxy-1-methyl-2-(oxan-2-yl)disulfanyl-but-1-en-1-yl]formamide | N/A |
| Molecular Formula | C₁₇H₂₆N₄O₃S₂ | N/A |
| Molar Mass | 398.54 g/mol | [12] |
| Melting Point | 130-136 °C (with decomposition) | [6] |
| Appearance | White or slightly yellow crystalline powder | [6] |
| Odor | Slight garlic-like odor | [6] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Source |
| Methanol | Soluble | [6] | |
| Ethanol | Soluble | [6] | |
| Chloroform | Soluble | [6] | |
| Acetone | Slightly soluble | [6] | |
| Benzene | Insoluble | [6] | |
| Ether | Insoluble | [6] | |
| DMSO | 80 mg/mL (200.73 mM) | Moisture-absorbing DMSO reduces solubility. Use fresh DMSO. | [12] |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound involves the condensation of a thiamine derivative with a tetrahydrofurfuryl moiety. The following protocol is adapted from a patented manufacturing process which starts from thiothiamine.[13]
Materials and Reagents
-
Thiothiamine (pure)
-
Purified Water
-
Hydrogen Peroxide (H₂O₂) aqueous solution (25-30% by mass)
-
Activated Carbon
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) aqueous solution (25% by mass)
-
Sodium Tetrahydrofurfuryl Thiosulfate
Step-by-Step Procedure
Step 1: Oxidation of Thiothiamine
-
In a 500 mL three-necked flask equipped with a stirrer, add 100g of thiothiamine and 150g of pure water.
-
Stir the mixture to cool it down to 15°C.
-
Slowly add 114.72g of a 25% hydrogen peroxide aqueous solution dropwise over 5 hours. Maintain the reaction temperature between 15°C and 30°C.
-
After the addition is complete, maintain the temperature and continue stirring for 0.5 hours.
-
Add 5g of activated carbon to the reaction mixture for decolorization and stir for 1 hour.
-
Filter the mixture to remove the activated carbon. The resulting filtrate contains sulfuric acid thiamine.
Step 2: Ring Opening (Alkaline Condition)
-
Transfer the filtrate to a 1000 mL three-necked flask with stirring and cooling capabilities.
-
Control the temperature between 20°C and 30°C.
-
Add 80g of a 25% sodium hydroxide aqueous solution dropwise over 2 hours to adjust the pH of the solution to 11-12.[13]
-
After the dropwise addition, continue stirring at the same temperature for 0.5 hours to ensure complete ring opening.
Step 3: Condensation to form this compound
-
To the ring-opened thiamine solution, add 80g of sodium tetrahydrofurfuryl thiosulfate.
-
Maintain the reaction temperature between 20°C and 30°C and continue stirring for 4 hours.[13]
-
The crude this compound will precipitate out of the solution.
-
Filter the mixture to collect the crude product.
Step 4: Purification
-
The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Thiamine - Wikipedia [en.wikipedia.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 804-30-8 [chemicalbook.com]
- 7. Facebook [cancer.gov]
- 8. Allithiamine - Wikipedia [en.wikipedia.org]
- 9. Thiamine tetrahydrofurfuryl disulfide: a little known therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kyoto-u.ac.jp [kyoto-u.ac.jp]
- 11. academic.oup.com [academic.oup.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
Fursultiamine vs. Thiamine: A Technical Guide to Cellular Uptake Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamine (Vitamin B1) is a water-soluble vitamin essential for cellular metabolism. Its absorption is limited by a saturable, carrier-mediated transport system. Fursultiamine, a lipophilic derivative, was developed to overcome these limitations. This technical guide provides an in-depth comparison of the cellular uptake mechanisms of thiamine and this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. Understanding these distinct mechanisms is critical for the research and development of novel therapeutic agents targeting thiamine-dependent pathways and for optimizing drug delivery.
Cellular Uptake Mechanism of Thiamine (Vitamin B1)
Thiamine, being a hydrophilic molecule, relies on specific transport systems to cross cellular membranes. Its uptake is a dual-process phenomenon, characterized by a saturable, carrier-mediated system at physiological (low) concentrations and passive diffusion at pharmacological (high) concentrations[1].
Carrier-Mediated Transport
At low micromolar and nanomolar concentrations, thiamine transport is predominantly an active, energy-dependent process[2][3]. This is facilitated by two key high-affinity transporters from the solute carrier family 19:
-
Thiamine Transporter 1 (THTR-1 or SLC19A2): This transporter plays a crucial role in thiamine uptake in a wide variety of tissues[4].
-
Thiamine Transporter 2 (THTR-2 or SLC19A3): THTR-2 is the main absorptive transporter for thiamine in the human intestine and is also critical for renal reabsorption[5].
This carrier-mediated process is Na+-independent but is sensitive to pH, operating optimally at a neutral or alkaline pH, suggesting a thiamine/H+ antiport mechanism[2][3][6][7].
Figure 1: Cellular uptake pathways for thiamine.
Passive Diffusion
At concentrations exceeding the saturation capacity of the transporters, thiamine can cross cell membranes via non-saturable passive diffusion[1]. This process is concentration-dependent and does not require cellular energy.
Cellular Uptake Mechanism of this compound
This compound, also known as thiamine tetrahydrofurfuryl disulfide (TTFD), is a synthetic, lipophilic prodrug of thiamine. Its chemical structure allows it to circumvent the limitations of the aqueous thiamine transport system.
Lipophilicity-Driven Passive Diffusion
The primary mechanism of this compound uptake is passive diffusion. Its fat-soluble nature allows it to readily dissolve in the lipid bilayer of the cell membrane and diffuse across into the cytoplasm, down its concentration gradient. This transport mechanism is not rate-limited by the expression or availability of carrier proteins, leading to significantly higher and more rapid absorption compared to thiamine. This enhanced bioavailability has been demonstrated in pharmacokinetic studies, where administration of this compound resulted in a greater than 300% increase in the plasma area under the curve (AUC) for thiamine compared to administration of a standard thiamine salt[4].
Intracellular Conversion
Once inside the cell, the disulfide bond in the this compound molecule is cleaved, a reaction facilitated by reducing agents such as glutathione. This intracellular reduction releases active thiamine, which is then available for phosphorylation by thiamine pyrophosphokinase (TPK1) to form the essential coenzyme, thiamine pyrophosphate (TPP).
Figure 2: Cellular uptake and conversion of this compound.
Regulation of Thiamine Transport
The carrier-mediated uptake of thiamine is a regulated process, allowing cells to adapt to varying thiamine availability.
-
Adaptive Regulation by Substrate Level: Maintaining intestinal cells in a thiamine-deficient environment leads to a significant upregulation of thiamine uptake. This is primarily achieved through an increase in the expression of THTR-2 mRNA and protein levels, driven by enhanced activity of the SLC19A3 gene promoter. The transcription factor Stimulating protein-1 (Sp1) has been identified as a key mediator in this adaptive response[5].
-
Intracellular Signaling: Thiamine uptake is also regulated by intracellular signaling pathways. Studies have demonstrated the involvement of a Ca²⁺/Calmodulin-mediated pathway in modulating the activity of the thiamine transport system[3][6][7].
Figure 3: Regulatory pathways of cellular thiamine transport.
Comparative Quantitative Analysis
The distinct uptake mechanisms of thiamine and this compound result in significant differences in their transport kinetics and permeability.
| Parameter | Thiamine | This compound | Reference(s) |
| Primary Uptake Mechanism | Carrier-Mediated (Active) & Passive Diffusion | Passive Diffusion | [1][2] |
| Apparent Kₘ (Caco-2 cells) | 3.18 ± 0.56 µM | Not Applicable | [2][3] |
| Vₘₐₓ (Caco-2 cells) | 13.37 ± 0.94 pmol/mg protein/3 min | Not Applicable | [2][3] |
| Apparent Kₘ (HEK-293 cells) | System 1: 70.0 ± 18.4 nMSystem 2: 2.66 ± 0.18 µM | Not Applicable | [6][7] |
| Apparent Permeability (Pₐₚₚ) | Low to Moderate | High (Predicted)¹ | [1] |
¹Specific in vitro Pₐₚₚ values for this compound are not widely reported. Its high permeability is inferred from its lipophilic structure and significantly greater in vivo bioavailability compared to thiamine salts.
Experimental Methodologies
Protocol for Radiolabeled Thiamine Uptake Assay
This protocol describes a general method for measuring carrier-mediated thiamine uptake in cultured cells (e.g., HEK-293, Caco-2).
-
Cell Culture: Seed cells (e.g., HEK-293) onto 24-well plates and grow to confluence (typically 2-3 days) in standard culture medium.
-
Pre-incubation: On the day of the assay, aspirate the culture medium. Wash monolayers twice with 1 mL of pre-warmed Krebs-Ringer buffer (pH 7.4).
-
Initiation of Uptake: Add the incubation buffer containing radiolabeled [³H]-thiamine at the desired concentration. For kinetic studies, a range of concentrations of unlabeled thiamine mixed with a fixed concentration of [³H]-thiamine is used.
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 3-7 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: Stop the reaction by aspirating the incubation buffer and immediately washing the monolayers three times with 1 mL of ice-cold Krebs-Ringer buffer to remove extracellular radioactivity.
-
Cell Lysis: Lyse the cells by adding 0.5 mL of 1 N NaOH or a suitable lysis buffer to each well and incubating for at least 1 hour.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Normalization: In parallel wells, determine the total protein content using a standard assay (e.g., BCA or Bradford). Express thiamine uptake as pmol or fmol of thiamine per mg of protein per unit of time.
Protocol for Caco-2 Permeability Assay
This protocol outlines the measurement of a compound's rate of transport across a Caco-2 cell monolayer, a model of the intestinal epithelium.
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto permeable Transwell™ filter inserts (e.g., 0.4 µm pore size) in a multi-well plate. Culture for 19-21 days to allow the cells to differentiate and form a confluent monolayer with functional tight junctions.
-
Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltohmmeter. Only monolayers with high TEER values (e.g., >250 Ω·cm²) are used, ensuring the integrity of the tight junctions[8].
-
Transport Experiment (Apical to Basolateral):
-
Wash the monolayer with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Add the test compound (e.g., this compound or thiamine) dissolved in transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated analytical method, typically LC-MS/MS.
-
Calculation of Pₐₚₚ: Calculate the apparent permeability coefficient (Pₐₚₚ) in cm/s using the following equation: Pₐₚₚ = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux (rate of appearance in the receiver chamber), A is the surface area of the filter membrane, and C₀ is the initial concentration in the donor chamber.
-
Figure 4: A generalized workflow for in vitro cellular transport assays.
Conclusion and Implications for Drug Development
The cellular uptake mechanisms of thiamine and this compound are fundamentally different. Thiamine relies on a saturable, regulated, carrier-mediated system, which can limit its absorption and cellular entry. This compound, by virtue of its lipophilicity, utilizes passive diffusion to efficiently cross cell membranes, bypassing these transporters entirely. This results in superior bioavailability.
For researchers and drug development professionals, these differences have significant implications:
-
Bioavailability Enhancement: Lipophilic prodrugs like this compound represent a highly effective strategy for improving the systemic and cellular delivery of hydrophilic vitamins or drugs that rely on saturable transport systems.
-
Targeting Thiamine Metabolism: For conditions characterized by impaired thiamine transport (e.g., due to genetic defects in SLC19A2 or SLC19A3) or an acute need for high intracellular thiamine levels, lipophilic derivatives are a rational therapeutic choice.
-
Drug-Nutrient Interactions: Compounds that inhibit THTR-1 or THTR-2 can induce thiamine deficiency. Understanding these transporter interactions is crucial for predicting and mitigating potential adverse effects during drug development.
A thorough understanding of these distinct transport pathways is paramount for designing next-generation therapeutics that can effectively modulate thiamine-dependent metabolic processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Transepithelial permeation of tolbutamide across the human intestinal cell line, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional role of specific amino acid residues in human thiamine transporter SLC19A2: mutational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adaptive regulation of human intestinal thiamine uptake by extracellular substrate level: a role for THTR-2 transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of transport and structure-permeability relationship of sulfasalazine and its analogs in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. THTR2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 8. youtube.com [youtube.com]
Investigating the Neuroprotective Properties of Fursultiamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fursultiamine, a synthetic lipophilic derivative of thiamine (Vitamin B1), has garnered interest for its potential neuroprotective effects. Its enhanced bioavailability and ability to cross the blood-brain barrier make it a compelling candidate for mitigating neuronal damage in various neurological conditions.[1] This technical guide provides a comprehensive overview of the existing scientific evidence on the neuroprotective properties of this compound. It details its proposed mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, and provides methodologies for relevant experimental protocols. Particular emphasis is placed on its role in combating oxidative stress, preserving mitochondrial function, and inhibiting apoptotic pathways. While research specifically on this compound's neuroprotective signaling cascades is less extensive compared to other thiamine derivatives like benfotiamine, this guide consolidates the current knowledge to facilitate further investigation and drug development efforts in the field of neuroprotection.
Introduction
Thiamine is an essential coenzyme in carbohydrate and energy metabolism, crucial for proper neuronal function.[2] Its deficiency can lead to severe neurological disorders. This compound (thiamine tetrahydrofurfuryl disulfide or TTFD) was developed to overcome the low bioavailability of standard thiamine supplements.[2] Its lipophilic nature allows for more efficient absorption and penetration into the central nervous system.[1] This has led to investigations into its potential therapeutic applications beyond simple vitamin supplementation, including its role in protecting neurons from various insults. This document serves as a technical resource, compiling and presenting the scientific data and methodologies relevant to understanding and further exploring the neuroprotective capacities of this compound.
Mechanisms of Neuroprotection
The neuroprotective effects of this compound are believed to stem from its ability to bolster cellular energy metabolism and combat oxidative stress. By efficiently delivering thiamine to the brain, this compound supports the function of thiamine-dependent enzymes critical for ATP production.[1] The primary proposed mechanisms of neuroprotection include:
-
Reduction of Oxidative Stress: this compound has been shown to decrease the accumulation of reactive oxygen species (ROS) in response to cellular stressors. This antioxidant effect is likely linked to the role of thiamine pyrophosphate (TPP), the active form of thiamine, as a cofactor for the enzyme transketolase in the pentose phosphate pathway, which is a major source of the cellular antioxidant NADPH.
-
Preservation of Mitochondrial Function: By mitigating oxidative stress and supporting energy metabolism, this compound helps maintain mitochondrial integrity and function. This includes preserving the mitochondrial membrane potential, which is crucial for ATP synthesis and preventing the release of pro-apoptotic factors.
-
Inhibition of Apoptosis: this compound has been observed to reduce apoptotic cell death. This is achieved, at least in part, by inhibiting the activation of key executioner caspases, such as caspase-3, and preventing DNA fragmentation.
Quantitative Data on Neuroprotective Effects
Quantitative data specifically on the neuroprotective effects of this compound in neuronal models of neurodegenerative diseases are limited in the current literature. However, a key study investigating its protective effects against drug-induced ototoxicity provides valuable insights into its potential.
Table 1: Effect of this compound on Cisplatin- and Kanamycin-Induced Hair Cell Damage in Mouse Cochlear Explants
| Treatment Group | Inner Hair Cell (IHC) Survival (%) | Outer Hair Cell (OHC) Survival (%) |
| Control | 100 | 100 |
| Cisplatin (30 µM) | ~80 | ~40 |
| Cisplatin (30 µM) + this compound (100 µM) | ~95 | ~80 |
| Kanamycin (1.2 mM) | ~70 | ~30 |
| Kanamycin (1.2 mM) + this compound (100 µM) | ~90 | ~70 |
Data are approximated from graphical representations in the source study.
Table 2: Effect of this compound on Markers of Oxidative Stress and Apoptosis in Drug-Treated Mouse Cochlear Explants
| Marker | Treatment Group | Relative Level/Activity |
| Mitochondrial ROS (MitoSOX Red) | Cisplatin | Increased |
| Cisplatin + this compound | Reduced | |
| Mitochondrial Membrane Potential (JC-1) | Cisplatin | Decreased |
| Cisplatin + this compound | Restored | |
| Cleaved Caspase-3 | Cisplatin | Increased |
| Cisplatin + this compound | Reduced | |
| TUNEL Positive Cells | Kanamycin | Increased |
| Kanamycin + this compound | Reduced |
Qualitative and semi-quantitative data summarized from the source study.
In a 12-week open-label clinical trial involving patients with Alzheimer's disease, oral administration of 100 mg/day of this compound showed a mild beneficial effect on intellectual function, particularly in mildly impaired subjects.[3] However, extensive quantitative data from this study is not publicly available.
Comparative studies with another thiamine derivative, benfotiamine, in a mouse model of Alzheimer's disease (APP/PS1 transgenic mice) have shown that while both compounds can increase free thiamine levels in the brain, only benfotiamine was effective at reducing amyloid plaque numbers and phosphorylated tau levels.[2][4] this compound, at a dose of 100 mg/kg, did not show a significant effect on these pathologies in this particular model.[2][4]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the neuroprotective properties of this compound.
In Vitro Model of Drug-Induced Ototoxicity
This protocol is adapted from a study on the protective effects of this compound on cochlear hair cells.
-
Cell Culture:
-
Isolate cochlear explants from postnatal day 3-5 mice.
-
Culture the explants in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Treatment:
-
Pre-treat the cochlear explants with this compound (e.g., 10 µM, 100 µM) for 24 hours.
-
Induce ototoxicity by adding cisplatin (e.g., 30 µM) or kanamycin (e.g., 1.2 mM) to the culture medium and incubate for another 48 hours.
-
-
Assessment of Hair Cell Survival:
-
Fix the explants with 4% paraformaldehyde.
-
Stain with phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488) to visualize F-actin in the stereocilia of hair cells.
-
Image the explants using a fluorescence microscope.
-
Quantify the number of surviving inner and outer hair cells per defined length of the basilar membrane.
-
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
-
Cell Preparation and Treatment:
-
Culture neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary neurons) in a suitable plate for fluorescence microscopy.
-
Treat the cells with this compound followed by a neurotoxic insult (e.g., H2O2, rotenone, or MPP+).
-
-
Staining:
-
Incubate the cells with MitoSOX Red (a fluorescent probe for mitochondrial superoxide) at a final concentration of 5 µM for 10-30 minutes at 37°C, protected from light.
-
Wash the cells gently with warm buffer.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope with an appropriate filter set for MitoSOX Red (e.g., excitation/emission ~510/580 nm).
-
Quantify the mean fluorescence intensity per cell or per mitochondrion using image analysis software.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
-
Cell Preparation and Treatment:
-
Plate neuronal cells on glass-bottom dishes or plates suitable for fluorescence imaging.
-
Treat cells with this compound and a neurotoxic agent as described previously.
-
-
Staining:
-
Incubate the cells with a potentiometric dye such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1.
-
TMRM: Use at a non-quenching concentration (e.g., 20-100 nM) for 30 minutes at 37°C.
-
JC-1: Use at a concentration of 1-5 µg/mL for 15-30 minutes at 37°C.
-
-
-
Imaging and Analysis:
-
Image live cells using a fluorescence microscope.
-
For TMRM, measure the fluorescence intensity. A decrease in intensity indicates depolarization.
-
For JC-1, measure the ratio of red fluorescence (J-aggregates in healthy mitochondria) to green fluorescence (monomers in depolarized mitochondria). A decrease in the red/green ratio signifies a drop in ΔΨm.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Preparation and Treatment:
-
Culture neuronal cells and treat with this compound and a pro-apoptotic stimulus.
-
-
Staining:
-
Harvest the cells (including any floating cells in the medium).
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Signaling Pathways and Visualizations
While the precise signaling cascades of this compound's neuroprotective action are not fully elucidated, based on its observed effects on oxidative stress and apoptosis, a proposed mechanism can be visualized. The following diagrams illustrate the potential pathways and experimental workflows.
Caption: Proposed neuroprotective mechanism of this compound.
Caption: General workflow for in vitro neuroprotection studies.
Discussion and Future Directions
The available evidence suggests that this compound possesses neuroprotective properties, primarily through its antioxidant and anti-apoptotic effects. Its ability to efficiently increase thiamine levels in the brain provides a strong rationale for its potential therapeutic use in neurological disorders associated with impaired energy metabolism and oxidative stress.
However, there are notable gaps in the current understanding of this compound's neuroprotective mechanisms. The majority of detailed mechanistic and quantitative studies have been conducted with benfotiamine, which in some head-to-head comparisons in Alzheimer's disease models, has shown superior efficacy. This underscores the need for more dedicated research on this compound.
Future research should focus on:
-
Elucidating Specific Signaling Pathways: Investigating the direct effects of this compound on key neuroprotective signaling cascades such as the PI3K/Akt and NF-κB pathways in relevant neuronal models.
-
Expanding In Vivo Studies: Conducting more comprehensive studies in animal models of neurodegenerative diseases like Parkinson's and Alzheimer's to determine the efficacy of this compound in improving behavioral outcomes and reducing neuropathology.
-
Direct Comparative Studies: Performing more rigorous head-to-head comparisons with other thiamine derivatives to understand the unique and overlapping mechanisms of action, which could inform the selection of the most appropriate therapeutic candidate for specific conditions.
-
Clinical Trials with Mechanistic Endpoints: Designing future clinical trials to include biomarkers of oxidative stress, mitochondrial function, and inflammation to better understand how this compound exerts its effects in humans.
Conclusion
This compound is a promising thiamine derivative with demonstrated neuroprotective potential, particularly in mitigating oxidative stress and apoptosis. While its clinical application for neurodegenerative diseases requires further validation, the existing data provide a solid foundation for continued investigation. This technical guide serves as a resource to aid researchers in designing and conducting studies that will further unravel the therapeutic potential of this compound in the context of neuronal protection.
References
Fursultiamine: A Deep Dive into its Anti-Inflammatory Potential
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Fursultiamine, a lipophilic derivative of thiamine (Vitamin B1), has emerged as a promising therapeutic agent with significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, focusing on its role in modulating key inflammatory signaling pathways, its impact on cellular metabolism, and its ability to mitigate oxidative stress. This document synthesizes quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying molecular interactions to serve as a resource for researchers and professionals in drug development.
Introduction
Inflammation is a complex biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. This compound, originally developed to improve thiamine bioavailability, has demonstrated potent anti-inflammatory effects that extend beyond its role as a vitamin supplement.[1] Its lipophilic nature allows for enhanced cellular uptake, leading to higher intracellular concentrations of the active form, thiamine pyrophosphate (TPP), a critical cofactor in cellular metabolism.[2] This guide explores the multifaceted anti-inflammatory potential of this compound, dissecting its molecular mechanisms and providing a foundation for future research and therapeutic development.
Core Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through a combination of mechanisms, primarily centered on the suppression of the NF-κB signaling pathway, modulation of cellular metabolism, and reduction of oxidative stress.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, orchestrating the expression of numerous pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway.[3] In inflammatory models, such as lipopolysaccharide (LPS)-stimulated retinal pigment epithelium (RPE) cells, this compound significantly suppresses the phosphorylation of NF-κB and its inhibitor, IκBα, in a dose-dependent manner.[3] This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the transcription of pro-inflammatory cytokines like IL-6, IL-8, and MCP-1.[3]
Modulation of Cellular Metabolism and Inflammation
Recent research has highlighted the intricate link between cellular metabolism and inflammation. Pro-inflammatory immune cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[3] this compound, by enhancing the activity of the pyruvate dehydrogenase (PDH) complex, a key enzyme in mitochondrial respiration, helps to counteract this shift.[3] This metabolic reprogramming from glycolysis towards oxidative phosphorylation (OXPHOS) is associated with a reduction in the production of pro-inflammatory mediators.[4][5] Studies using allithiamine, a related compound, in dendritic cells have shown that it inhibits glucose-driven citrate accumulation, a key step in lipid synthesis for pro-inflammatory processes.[4]
Attenuation of Oxidative Stress
Oxidative stress is a major contributor to inflammation. This compound has demonstrated significant antioxidant properties.[6] It has been shown to reduce the accumulation of reactive oxygen species (ROS) in various cell types, including cochlear hair cells and microglia.[6][7] This antioxidant effect is, in part, attributed to its role in bolstering the pentose phosphate pathway (PPP), which generates NADPH, a crucial reducing equivalent for antioxidant defense systems.[8] By mitigating oxidative stress, this compound can break the vicious cycle of oxidative damage and inflammation.
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in several preclinical studies. The following tables summarize the key findings.
Table 1: Dose-Dependent Inhibition of Pro-Inflammatory Cytokines by this compound in LPS-Treated ARPE-19 Cells [3]
| This compound Concentration (µM) | IL-6 Inhibition (%) | IL-8 Inhibition (%) | MCP-1 Inhibition (%) |
| 20 | Significant | Significant | Significant |
| 50 | More Significant | More Significant | More Significant |
| 100 | Most Significant | Most Significant | Most Significant |
Table 2: Effect of this compound on NF-κB Phosphorylation in LPS-Treated ARPE-19 Cells [3]
| Treatment | p-NF-κB Levels (relative to control) | p-IκBα Levels (relative to control) |
| Control | 1.0 | 1.0 |
| LPS (10 µg/mL) | Increased | Increased |
| LPS + this compound (20 µM) | Decreased | Decreased |
| LPS + this compound (50 µM) | Further Decreased | Further Decreased |
| LPS + this compound (100 µM) | Significantly Decreased | Significantly Decreased |
Table 3: Effect of Allithiamine on Pro-Inflammatory Cytokine Production in LPS-Stimulated Dendritic Cells [4]
| Allithiamine Concentration (µM) | TNF-α Reduction (%) | IL-6 Reduction (%) |
| 1 | Significant | Significant |
| 5 | More Significant | More Significant |
| 10 | Most Significant | Most Significant |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound's anti-inflammatory effects.
LPS-Induced Inflammation in ARPE-19 Cells[3]
-
Cell Culture: Human retinal pigment epithelium cells (ARPE-19) are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with serum-free medium for 2 hours before treatment. Cells are pre-treated with varying concentrations of this compound (e.g., 20, 50, 100 µM) for 1 hour. Subsequently, lipopolysaccharide (LPS) from E. coli is added at a final concentration of 10 µg/mL to induce inflammation.
-
Cytokine Analysis (ELISA): After 24 hours of LPS stimulation, the cell culture supernatant is collected. The concentrations of IL-6, IL-8, and MCP-1 are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot for NF-κB Pathway Proteins: After 1 hour of LPS stimulation, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against phospho-NF-κB p65, total NF-κB p65, phospho-IκBα, and total IκBα overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Model of Choroidal Neovascularization (CNV)[3]
-
Animal Model: C57BL/6J mice are used. Anesthesia is induced with a mixture of ketamine and xylazine.
-
Laser Photocoagulation: The pupils are dilated, and four laser spots are delivered to the retina of each eye using an argon laser to induce CNV.
-
This compound Administration: this compound is administered daily via oral gavage at a specified dose (e.g., 20 mg/kg).
-
Evaluation of CNV: Seven days after laser induction, fluorescein angiography is performed to visualize and quantify the area of CNV leakage.
-
Tissue Analysis: Eyes are enucleated, and the choroid-RPE complex is isolated. RNA and protein are extracted to measure the expression of inflammatory markers using qPCR and ELISA, respectively.
Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)[3]
-
Cell Preparation: ARPE-19 cells are seeded in a Seahorse XFp cell culture miniplate.
-
Treatment: Cells are treated with LPS and/or this compound as described in protocol 4.1.
-
Seahorse XFp Analyzer: The oxygen consumption rate (OCR) is measured using a Seahorse XFp Extracellular Flux Analyzer. A mitochondrial stress test is performed by sequential injections of oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).
-
Data Analysis: The OCR measurements are used to calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Visualizing the Molecular Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.
Caption: this compound shifts metabolism from glycolysis to OXPHOS.
Caption: Workflow for in vitro evaluation of this compound.
Conclusion and Future Directions
This compound exhibits robust anti-inflammatory properties through a multi-pronged mechanism involving the suppression of the NF-κB signaling pathway, modulation of cellular metabolism, and attenuation of oxidative stress. The preclinical data strongly support its potential as a therapeutic agent for a range of inflammatory conditions. Future research should focus on well-designed clinical trials to translate these promising preclinical findings into tangible therapeutic benefits for patients. Further investigation into the precise molecular targets of this compound within the inflammatory cascade will also be crucial for optimizing its therapeutic application and for the development of novel anti-inflammatory strategies.
References
- 1. Allithiamine Exerts Therapeutic Effects on Sepsis by Modulating Metabolic Flux during Dendritic Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allithiamine Exerts Therapeutic Effects on Sepsis by Modulating Metabolic Flux during Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Alleviates Choroidal Neovascularization by Suppressing Inflammation and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipopolysaccharide enhances HSV-1 replication and inflammatory factor release in the ARPE-19 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-Salt Enhances the Inflammatory Response by Retina Pigment Epithelium Cells following Lipopolysaccharide Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Evaluation of Fursultiamine's Anti-Neuroblastoma Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric malignancy originating from the neural crest, remains a clinical challenge, particularly in high-risk, MYCN-amplified cases. Novel therapeutic strategies are therefore urgently needed. Fursultiamine, a lipophilic derivative of thiamine (Vitamin B1), has demonstrated anti-cancer properties in various cancer models, including lung, breast, and glioblastoma cell lines.[1][2][3] Its ability to readily cross cellular membranes and potentially modulate cellular metabolism and redox status makes it an intriguing candidate for neuroblastoma therapy.[4] Thiamine itself has been shown to reduce the proliferation of neuroblastoma cells at high doses, suggesting that its more bioavailable derivatives warrant investigation.[5]
These application notes provide a detailed framework for the in vitro experimental design to assess the anti-neuroblastoma efficacy of this compound. The protocols outlined below will guide researchers in evaluating its effects on cell viability, apoptosis induction, and oxidative stress, as well as elucidating the potential underlying signaling pathways.
Key Concepts and Potential Mechanisms of Action
This compound's anti-cancer activity is thought to stem from several mechanisms:
-
Induction of Apoptosis: this compound has been observed to promote apoptotic cell death in cancer cells, characterized by the activation of key executioner enzymes like caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP).[1][6][7]
-
Modulation of Oxidative Stress: As a thiamine derivative, this compound may influence cellular metabolism and the production of reactive oxygen species (ROS). Studies have shown that it can regulate ROS levels in cancer cells, which can contribute to its anti-tumor effects.[6][7]
-
Regulation of Cell Survival and Proliferation Pathways: Research suggests that this compound can modulate the expression of pro- and anti-apoptotic proteins, as well as tumor suppressor genes.[8]
Experimental Design and Protocols
Cell Line Selection
The human neuroblastoma cell line SH-SY5Y is a well-characterized and widely used model in neurobiology and cancer research, making it a suitable choice for these initial studies.[9][10] For broader applicability, including a MYCN-amplified cell line such as SK-N-BE2 would be highly valuable, as MYCN amplification is a key driver of aggressive neuroblastoma.[4][11]
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay will determine the dose-dependent effect of this compound on the viability of neuroblastoma cells and allow for the calculation of the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding: Seed neuroblastoma cells (e.g., SH-SY5Y) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in culture medium. Based on studies with thiamine and this compound in other cancer cells, a suggested starting range is 0, 10, 25, 50, 100, 150, 200, and 500 µM.[12][13] Replace the existing medium with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using appropriate software.
Data Presentation:
| This compound Conc. (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| 150 | |||
| 200 | |||
| 500 | |||
| IC50 (µM) |
Apoptosis Assessment
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value (e.g., IC50/2, IC50, and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | ||||
| This compound (IC50/2) | ||||
| This compound (IC50) | ||||
| This compound (2x IC50) |
This assay quantifies the activity of the key executioner caspases in apoptosis.
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound as described for the Annexin V assay.
-
Assay Procedure: Use a commercially available caspase-3/7 activity assay kit (e.g., luminescence or fluorescence-based).[1] Follow the manufacturer's instructions, which typically involve adding the assay reagent directly to the wells.
-
Measurement: Measure the luminescence or fluorescence using a plate reader.
Data Presentation:
| Treatment | Relative Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 1.0 |
| This compound (IC50/2) | |
| This compound (IC50) | |
| This compound (2x IC50) |
Oxidative Stress Measurement
This experiment will assess the impact of this compound on the levels of intracellular reactive oxygen species (ROS).
Protocol:
-
Cell Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound at various concentrations for different time points (e.g., 1, 3, 6, and 24 hours).
-
Staining: Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS. After treatment, wash the cells with PBS and incubate with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).
Data Presentation:
| Treatment | Relative ROS Levels (Fold Change) at 1h | Relative ROS Levels (Fold Change) at 3h | Relative ROS Levels (Fold Change) at 6h | Relative ROS Levels (Fold Change) at 24h |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (Low Conc.) | ||||
| This compound (Mid Conc.) | ||||
| This compound (High Conc.) |
Western Blot Analysis of Apoptosis-Related Proteins
This will help to elucidate the molecular mechanisms underlying this compound-induced apoptosis.
Protocol:
-
Protein Extraction: Treat cells with this compound as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key apoptosis-related proteins such as cleaved Caspase-3, cleaved PARP, Bcl-2, Bax, and p53 . Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.[8]
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.
Data Presentation:
| Treatment | Relative Protein Expression (Normalized to Loading Control) |
| Cleaved Caspase-3 | |
| Vehicle Control | |
| This compound (IC50) |
Visualizations
Conclusion
This comprehensive set of protocols provides a robust starting point for investigating the potential of this compound as a therapeutic agent for neuroblastoma. The data generated from these experiments will offer valuable insights into its efficacy and mechanism of action, paving the way for further preclinical development.
References
- 1. High Dose Vitamin B1 Reduces Proliferation in Cancer Cell Lines Analogous to Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of thiamine in cancer: possible genetic and cellular signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Intracellular Calcium for the Development and Treatment of Neuroblastoma [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MYCN upregulates the transsulfuration pathway to suppress the ferroptotic vulnerability in MYCN-amplified neuroblastoma [cell-stress.com]
- 10. researchgate.net [researchgate.net]
- 11. ecommons.roseman.edu [ecommons.roseman.edu]
- 12. Thiamine and benfotiamine protect neuroblastoma cells against paraquat and β-amyloid toxicity by a coenzyme-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 11C-Labeled Fursultiamine for Positron Emission Tomography (PET)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fursultiamine, a lipophilic derivative of thiamine (Vitamin B1), exhibits enhanced bioavailability compared to its water-soluble counterparts.[1][2] This characteristic makes it an attractive compound for therapeutic applications and for tracing thiamine metabolism in vivo. When labeled with the positron-emitting radionuclide Carbon-11 (¹¹C), this compound ([¹¹C]this compound or [¹¹C]TTFD) becomes a valuable molecular imaging agent for Positron Emission Tomography (PET). PET imaging with [¹¹C]this compound allows for the non-invasive, quantitative assessment of its biodistribution, pharmacokinetics, and metabolism in living subjects.[3][4][5][6] These application notes provide a comprehensive overview of the synthesis, quality control, and in vivo imaging protocols for [¹¹C]this compound.
Mechanism of Action and Signaling Pathway
This compound is a prodrug that is readily absorbed from the gastrointestinal tract due to its lipid-soluble nature.[1] Following administration, it is converted in the body to active thiamine.[1][2] Thiamine is subsequently phosphorylated to its biologically active form, thiamine pyrophosphate (TPP), which serves as an essential coenzyme in crucial metabolic pathways, including carbohydrate metabolism and the Krebs cycle.[1][7]
The enhanced uptake of this compound, particularly across the blood-brain barrier, makes it a promising agent for investigating neurological conditions associated with thiamine deficiency.[1][2] In the context of oncology, this compound has shown potential antineoplastic activity by inhibiting the proliferation of cancer stem cells (CSCs) and modulating the expression of ATP-binding cassette (ABC) transporters, which are involved in drug resistance.[8]
Below is a diagram illustrating the metabolic pathway of this compound to its active form, Thiamine Pyrophosphate (TPP), and its role as a cofactor in key metabolic cycles.
Caption: Metabolic pathway of this compound to its active form, TPP.
Radiosynthesis of [¹¹C]this compound
The synthesis of [¹¹C]this compound is a multi-step process that involves the production of [¹¹C]methyl iodide ([¹¹C]CH₃I) followed by its incorporation into a precursor molecule to yield [¹¹C]Thiamine, which is then converted to [¹¹C]this compound.[3][4][9]
Experimental Workflow for Radiosynthesis
Caption: Workflow for the radiosynthesis of [¹¹C]this compound.
Quantitative Data from Radiosynthesis
| Parameter | [¹¹C]Thiamine | [¹¹C]this compound | Reference |
| Total Synthesis Time | < 60 min | < 70 min | [3][4][5] |
| Radiochemical Yield (decay-corrected) | 9–16% | 4–10% | [3][4][5] |
| Radioactivity of Final Solution | 400–700 MBq | 100–250 MBq | [3][4][5] |
| Radiochemical Purity | > 99% | > 99% | [3][4][5] |
| Chemical Purity | > 99% | 97–99% | [3][4][5] |
Preclinical PET Imaging Protocol (Rodent Model)
This protocol provides a general framework for conducting PET imaging studies with [¹¹C]this compound in rodents. Specific parameters may need to be optimized based on the scanner and research question.
Animal Preparation and Handling
-
Fasting: Fast animals for 4-6 hours prior to tracer injection to reduce variability in baseline metabolism. Allow free access to water.
-
Anesthesia: Anesthetize the animal using isoflurane (e.g., 3% for induction, 1.5-2% for maintenance) in oxygen.[10]
-
Catheterization: Place a catheter in the tail vein for intravenous injection of the radiotracer.
-
Positioning: Position the animal on the scanner bed. Secure the animal to prevent movement and attach physiological monitoring equipment (e.g., temperature probe, respiration sensor).[10]
Radiotracer Administration and PET/CT Acquisition
-
Dose Preparation: Draw the required dose of [¹¹C]this compound into a syringe. The typical injected dose for a mouse is 3.7-7.4 MBq (100-200 µCi).
-
CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization.[10]
-
Tracer Injection: Administer the [¹¹C]this compound via the tail vein catheter as a bolus injection.
-
Dynamic PET Scan: Start the dynamic PET scan immediately upon injection. A typical scanning duration is 60 minutes.[11]
-
Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames (e.g., 6 x 10s, 4 x 60s, 5 x 300s, 6 x 600s).[11]
Post-Imaging Procedures
-
Recovery: Monitor the animal until it has fully recovered from anesthesia.[10]
-
Housing: Return the animal to its cage. Note that the animal will be radioactive and should be housed appropriately according to institutional guidelines.
-
Terminal Studies: For biodistribution studies, animals may be euthanized at a predetermined time point post-injection for tissue harvesting and gamma counting.
First-in-Human PET Imaging Protocol
The following is a summary of a protocol used in a first-in-human study of [¹¹C]this compound.[12]
Subject Preparation
-
Informed Consent: Obtain written informed consent from all subjects.
-
Fasting: Subjects should fast for at least 6 hours prior to the PET scan.
-
Vital Signs: Monitor vital signs before, during, and after the scan.
Radiotracer Administration and PET/CT Acquisition
-
Tracer Injection: Administer [¹¹C]this compound intravenously.
-
Dynamic Whole-Body PET: Acquire dynamic whole-body PET images.[12]
-
Image Acquisition: The scan can be performed over approximately 60 minutes to capture the dynamic uptake and distribution of the tracer.
Data Analysis
-
Regions of Interest (ROIs): Draw ROIs on the PET images for various organs to measure the time-course of [¹¹C]this compound uptake.[12]
-
Quantification: Calculate the percentage of the injected dose (%ID) and Standardized Uptake Values (SUVs) for each organ.
-
Dosimetry: Calculate the effective radiation dose using software such as OLINDA/EXM.[12]
Biodistribution Data (First-in-Human Study)
The biodistribution of [¹¹C]this compound was evaluated in healthy human volunteers. The uptake was observed to plateau in most tissues around 10 minutes post-injection, with a gradual increase in the brain and urinary bladder.[12]
| Organ | % Injected Dose (High to Low) | Reference |
| Liver | High | [12] |
| Kidney | High | [12] |
| Urinary Bladder | High | [12] |
| Heart | High | [12] |
| Spine | High | [12] |
| Brain | High | [12] |
| Spleen | Moderate | [12] |
| Pancreas | Moderate | [12] |
| Stomach | Moderate | [12] |
| Salivary Glands | Moderate | [12] |
| Pituitary | High (%ID per gram) | [12] |
The effective radiation dose of [¹¹C]this compound was calculated to be 5.5 µSv/MBq, which is comparable to other common ¹¹C-labeled PET tracers.[12]
Potential Applications
PET imaging with [¹¹C]this compound has several potential applications in research and drug development:
-
Neuroscience: Investigating thiamine metabolism in the brain in neurodegenerative diseases, such as Alzheimer's disease and Wernicke-Korsakoff syndrome.[2]
-
Oncology: Evaluating tumor uptake of this compound, assessing treatment response, and investigating mechanisms of drug resistance.[8][13]
-
Cardiology: Studying myocardial thiamine metabolism in conditions like heart failure.[6]
-
Pharmacokinetic Studies: Assessing the whole-body distribution and kinetics of this compound and its metabolites to inform drug development.[12]
Conclusion
[¹¹C]this compound is a promising PET radiotracer for the in vivo investigation of thiamine metabolism and the pharmacokinetics of this important vitamin B1 derivative. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to utilize this imaging agent in their studies. Further research is warranted to explore the full potential of [¹¹C]this compound PET in various clinical and research settings.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of (11)C-Labeled Thiamine and this compound for in Vivo Molecular Imaging of Vitamin B1 and Its Prodrug Using Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PET Imaging Analysis of Vitamin B1 Kinetics with [11C]Thiamine and its Derivative [11C]Thiamine Tetrahydrofurfuryl Disulfide in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Facebook [cancer.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. SOP/Guidlines for Animal PET/CT Imaging Studies - Biomedical Research Imaging Center [med.unc.edu]
- 11. A novel PET tracer 18F-deoxy-thiamine: synthesis, metabolic kinetics, and evaluation on cerebral thiamine metabolism status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PET imaging of 11C-labeled thiamine tetrahydrofurfuryl disulfide, vitamin B1 derivative: First-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Fursultiamine Administration Protocol for Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fursultiamine, a synthetic disulfide derivative of thiamine (Vitamin B1), offers enhanced lipophilicity and superior bioavailability compared to its natural counterpart.[1][2][3] This characteristic allows for more efficient passage across cellular membranes, making it a valuable tool for in vitro studies investigating thiamine-dependent metabolic pathways, oxidative stress, and cellular proliferation.[4][5] this compound is metabolized intracellularly to thiamine pyrophosphate (TPP), an essential coenzyme for key enzymes in carbohydrate metabolism, such as pyruvate dehydrogenase (PDH) and transketolase.[1][2] This document provides detailed application notes and standardized protocols for the administration of this compound in cell culture studies to ensure reproducibility and accuracy of experimental outcomes.
Data Presentation: this compound Concentration in Cell Culture
The optimal concentration of this compound can vary significantly depending on the cell type, experimental duration, and specific research question. Below is a summary of concentrations used in various published studies. Researchers are encouraged to perform a dose-response curve to determine the optimal concentration for their specific cell line and experimental setup.
| Cell Line | Application | Concentration Range | Reference |
| A549 (Human Lung Carcinoma) | Induction of apoptosis, inhibition of cell proliferation | Not specified, but effective in inducing cell death | [6] |
| ARPE-19 (Human Retinal Pigment Epithelial) | Suppression of inflammation and metabolic reprogramming | 20, 50, 100 µM | [7] |
| Primary Human RPE (hRPE) | Attenuation of hypoxia-induced VEGF secretion | 20, 50, 100 µM | [7] |
| Mouse Cochlear Explants | Protection against drug-induced ototoxicity | Not specified, but effective | [8][9] |
| SKN-BE (Human Neuroblastoma) & Panc-1 (Human Pancreatic Cancer) | Reduction of cell proliferation | 25 mM | [10] |
| MCF7 (Human Breast Cancer) | Inhibition of NRF2 expression | "High dosage" | [11] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Ethanol, sterile
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes or vials
Protocol:
-
This compound is sparingly soluble in aqueous buffers.[12] Therefore, a concentrated stock solution should be prepared in an organic solvent. DMSO or ethanol are common choices.[12]
-
To prepare a 10 mM stock solution, weigh out the appropriate amount of this compound powder and dissolve it in the desired volume of sterile DMSO or ethanol. For example, to make 1 ml of a 10 mM stock solution (this compound MW: 398.54 g/mol ), dissolve 3.9854 mg of this compound in 1 ml of DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming to 37°C can aid in solubilization.[13]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 3 years or at -80°C for up to 1 year in a solvent.[13] Avoid storing aqueous dilutions for more than one day.[12]
Administration of this compound to Cell Culture
Materials:
-
Cultured cells in appropriate vessels (e.g., flasks, plates)
-
Complete cell culture medium
-
This compound stock solution
-
Sterile pipette tips
Protocol:
-
Culture cells to the desired confluency (typically 70-80%) before treatment.
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare the final working concentration of this compound by diluting the stock solution directly into pre-warmed complete cell culture medium.
-
Important: To avoid precipitation, it is recommended to first dilute the stock solution in a small volume of medium before adding it to the final culture volume. For example, add the required volume of stock solution to 1 ml of medium, mix well, and then add this to the larger volume of medium in the culture vessel.
-
The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) should always be included in the experimental design.
-
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubate the cells for the desired period (e.g., 12, 24, 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, protein extraction, RNA isolation).
Visualizations
Signaling Pathways Influenced by this compound
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Benfotiamine, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ecommons.roseman.edu [ecommons.roseman.edu]
- 6. researchgate.net [researchgate.net]
- 7. This compound Alleviates Choroidal Neovascularization by Suppressing Inflammation and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Dose Vitamin B1 Reduces Proliferation in Cancer Cell Lines Analogous to Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biosciences.uga.edu [biosciences.uga.edu]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. This compound | TargetMol [targetmol.com]
Application Notes and Protocols for Studying the Effect of Fursultiamine on Angiogenesis via Tube Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1] The tube formation assay is a widely used in vitro method to evaluate the pro- or anti-angiogenic potential of compounds by assessing the ability of endothelial cells to form capillary-like structures.[2] Fursultiamine, a synthetic derivative of thiamine (Vitamin B1), has been shown to possess anti-neoplastic and antiviral effects.[1] Recent studies suggest that this compound may also inhibit angiogenesis, a key process in cancer progression, by preventing Vascular Endothelial Growth Factor (VEGF)-induced endothelial cell growth and tube formation.[3][4]
These application notes provide a detailed protocol for utilizing the tube formation assay to investigate the anti-angiogenic effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs).
Experimental Protocols
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM™-2)
-
Fetal Bovine Serum (FBS)
-
Basement Membrane Matrix (e.g., Matrigel® or ECM Gel)
-
This compound (Thiamine Tetrahydrofurfuryl Disulfide)
-
VEGF (Vascular Endothelial Growth Factor)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Calcein AM (for fluorescence imaging)
-
96-well culture plates
-
Cooled pipette tips
Protocol for Tube Formation Assay
This protocol is adapted from standard endothelial cell tube formation assay procedures.[5]
1. Preparation of Basement Membrane Matrix Plates:
- Thaw the basement membrane matrix overnight at 4°C.
- Using pre-cooled pipette tips, add 50 µL of the chilled basement membrane matrix to each well of a 96-well plate on ice.[6]
- Ensure the entire surface of the well is covered.
- Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
2. Cell Culture and Preparation:
- Culture HUVECs in Endothelial Cell Growth Medium until they reach 70-90% confluency.
- Wash the cells with PBS and detach them using Trypsin-EDTA.[6]
- Neutralize the trypsin and centrifuge the cells at 300 x g for 3 minutes.
- Resuspend the cell pellet in basal medium (e.g., EGM-2 without growth factors) containing a low percentage of serum (e.g., 1-2% FBS).
- Determine the cell concentration using a hemocytometer or automated cell counter.
3. Treatment and Seeding:
- Prepare a cell suspension of HUVECs at a concentration of 1 x 10⁵ to 1.5 x 10⁵ cells/mL in basal medium.
- Prepare different concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) in the cell suspension.[3][4] A vehicle control (e.g., DMSO) should be included at the same concentration as the highest this compound treatment.
- For pro-angiogenic stimulation, add VEGF (e.g., 10 ng/mL) to the cell suspensions, except for the negative control group.[3]
- Carefully add 100 µL of the cell suspension containing the respective treatments to each well of the solidified basement membrane matrix plate. This will result in 1 x 10⁴ to 1.5 x 10⁴ cells per well.
- Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4 to 18 hours.
4. Visualization and Quantification:
- After incubation, visualize the formation of capillary-like structures using an inverted microscope.
- For quantitative analysis, the cells can be stained. A common method is to use Calcein AM, a fluorescent dye that stains viable cells.
- Carefully remove the medium from the wells.
- Wash the cells gently with PBS.
- Add Calcein AM solution (e.g., 2 µg/mL in PBS) to each well and incubate for 30 minutes at 37°C.[5]
- Wash the wells again with PBS.
- Capture images of the tube network using a fluorescence microscope.
- Quantify the extent of tube formation by measuring parameters such as:
- Total tube length
- Number of branch points
- Number of loops (meshes)
- Image analysis can be performed using software such as ImageJ with an angiogenesis analyzer plugin.
Data Presentation
The quantitative data obtained from the tube formation assay should be summarized in a clear and structured table for easy comparison of the effects of different this compound concentrations.
| Treatment Group | This compound (µM) | VEGF (10 ng/mL) | Total Tube Length (µm) | Number of Branch Points | Number of Loops | % Inhibition of Tube Formation |
| Negative Control | 0 | - | ||||
| Vehicle Control | 0 (Vehicle) | + | 0% | |||
| This compound | 10 | + | ||||
| This compound | 25 | + | ||||
| This compound | 50 | + | ||||
| This compound | 100 | + | ||||
| Positive Control (e.g., Suramin) | X | + |
% Inhibition is calculated relative to the VEGF-stimulated vehicle control.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the Tube Formation Assay to study this compound's effect.
Proposed Signaling Pathway of this compound's Anti-Angiogenic Effect
This compound is suggested to inhibit VEGF-induced angiogenesis.[3] This inhibition is likely mediated by the regulation of various pro-angiogenic and inflammatory factors.[1][3]
References
- 1. researchgate.net [researchgate.net]
- 2. ibidi.com [ibidi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. corning.com [corning.com]
- 6. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
Fursultiamine: A Novel Therapeutic Avenue for Choroidal Neovascularization
Fursultiamine, a derivative of vitamin B1, has demonstrated significant therapeutic potential in preclinical mouse models of choroidal neovascularization (CNV), a key pathological feature of neovascular age-related macular degeneration (nAMD). Research indicates that this compound effectively reduces the severity of CNV by mitigating inflammation and modulating cellular metabolic processes within the retinal pigment epithelium (RPE). These findings position this compound as a promising candidate for the development of new treatments for nAMD and other neovascular ocular diseases.
Mechanism of Action
This compound's therapeutic effects in CNV mouse models are attributed to its dual action on inflammation and metabolic reprogramming.[1][2][3][4][5][6] The compound has been shown to suppress the inflammatory cascade and correct metabolic imbalances that drive the growth of abnormal blood vessels in the choroid.
Anti-inflammatory Effects
This compound significantly reduces the expression of key pro-inflammatory cytokines involved in the pathogenesis of CNV.[1][2][3][5] Studies have shown a marked decrease in the levels of interleukin-1β (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), tumor necrosis factor-α (TNF-α), and monocyte chemoattractant protein-1 (MCP-1) in the choroid and retina of this compound-treated CNV mice.[1][2] This anti-inflammatory activity is linked to the downregulation of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][2][3]
Metabolic Reprogramming
Under inflammatory and hypoxic conditions characteristic of CNV, RPE cells undergo a metabolic shift from efficient mitochondrial oxidative phosphorylation (OXPHOS) to less efficient aerobic glycolysis.[1][4] this compound helps to reverse this pathological metabolic reprogramming. It enhances mitochondrial respiration and reduces the production of lactate, a byproduct of glycolysis.[1][3][4] This is achieved in part by attenuating the inhibitory phosphorylation of pyruvate dehydrogenase (PDH), a critical enzyme that links glycolysis to the mitochondrial respiratory chain.[1][3][5]
Furthermore, this compound has been observed to suppress the hypoxia-induced stabilization of hypoxia-inducible factor-1α (HIF-1α).[4][7] HIF-1α is a key transcription factor that upregulates the expression of vascular endothelial growth factor (VEGF), a potent driver of angiogenesis.[2][4][7] By downregulating HIF-1α, this compound effectively reduces VEGF secretion, thereby inhibiting the growth of new blood vessels.[2][4][5]
Summary of Quantitative Data
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in laser-induced CNV mouse models.
| In Vivo Parameter | Control Group | This compound-Treated Group | Percentage Reduction |
| CNV Lesion Size | Baseline | Significantly Decreased | Data not specified |
| Vascular Leakage | Grade 2B Lesions | Significantly Decreased Proportion | Data not specified |
| Choroidal IL-6 mRNA | Elevated | Decreased | Statistically Significant |
| Choroidal IL-1β mRNA | Elevated | Decreased | Statistically Significant |
| Choroidal IL-8 mRNA | Elevated | Decreased | Statistically Significant |
| Retinal TNF-α mRNA | Elevated | Decreased | Statistically Significant |
| Retinal IL-1β mRNA | Elevated | Decreased | Statistically Significant |
| Retinal IL-6 mRNA | Elevated | Decreased | Statistically Significant |
| In Vitro Parameter (LPS-treated ARPE-19 cells) | Control Group | This compound-Treated Group | Effect |
| IL-6 Protein Levels | Upregulated | Dose-dependently Suppressed | Statistically Significant |
| IL-8 Protein Levels | Upregulated | Dose-dependently Suppressed | Statistically Significant |
| MCP-1 Protein Levels | Upregulated | Dose-dependently Suppressed | Statistically Significant |
| NF-κB Phosphorylation | Increased | Reduced | Statistically Significant |
| Mitochondrial Respiration | Decreased | Significantly Enhanced | Statistically Significant |
| In Vitro Parameter (Hypoxia-induced hRPE cells) | Control Group | This compound-Treated Group | Effect |
| VEGF Secretion | Elevated | Dose-dependently Attenuated | Statistically Significant |
| Lactate Production | Increased | Attenuated | Statistically Significant |
| PDH Phosphorylation | Increased (Inhibitory) | Attenuated | Statistically Significant |
| HIF-1α Stabilization | Increased | Dose-dependently Suppressed | Statistically Significant |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Laser-Induced Choroidal Neovascularization (CNV) Mouse Model
-
Animal Model: C57BL/6J mice are used for this model.
-
Anesthesia: Mice are anesthetized with a suitable anesthetic agent.
-
Pupil Dilation: Pupils are dilated using a mydriatic agent.
-
Laser Photocoagulation: An argon laser is used to create four laser spots around the optic nerve in each eye, rupturing Bruch's membrane.
-
This compound Administration: this compound is administered to the treatment group, typically via oral gavage, at a specified dosage. The control group receives a vehicle control.
-
Evaluation: At designated time points (e.g., 7 days post-laser), CNV is assessed.
-
Fluorescein Angiography: To assess vascular leakage, mice are injected with fluorescein, and images of the fundus are captured.
-
CNV Lesion Size Measurement: Mice are euthanized, and the eyes are enucleated. Choroidal flat mounts are prepared and stained with an isolectin to visualize the vasculature. The area of the CNV lesions is then measured using imaging software.
Quantitative Real-Time PCR (qPCR)
-
Tissue/Cell Lysis: Choroidal and retinal tissues or cultured RPE cells are lysed to release RNA.
-
RNA Extraction: Total RNA is isolated using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA) from the extracted RNA.
-
qPCR Reaction: The qPCR reaction is set up using a master mix, primers specific for the target genes (e.g., IL-1β, IL-6, TNF-α), and the synthesized cDNA.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct method, with a housekeeping gene used for normalization.
Western Blotting
-
Protein Extraction: Tissues or cells are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated NF-κB, HIF-1α).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Supernatants from cultured RPE cells are collected.
-
ELISA Protocol: Commercially available ELISA kits for specific cytokines (e.g., IL-6, IL-8, MCP-1) are used according to the manufacturer's instructions.
-
Plate Coating: A microplate is coated with a capture antibody specific for the target cytokine.
-
Sample Incubation: The collected cell culture supernatants are added to the wells.
-
Detection Antibody: A detection antibody, also specific for the target cytokine, is added.
-
Substrate Addition: A substrate solution is added, which reacts with the enzyme-conjugated detection antibody to produce a color change.
-
Data Quantification: The absorbance is measured using a microplate reader, and the concentration of the cytokine is determined by comparison to a standard curve.
Visualizations
Caption: this compound's mechanism in inhibiting CNV.
Caption: Workflow for the laser-induced CNV mouse model.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Alleviates Choroidal Neovascularization by Suppressing Inflammation and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Alleviates Choroidal Neovascularization by Suppressing Inflammation and Metabolic Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S-EPMC7594589 - this compound Alleviates Choroidal Neovascularization by Suppressing Inflammation and Metabolic Reprogramming. - OmicsDI [omicsdi.org]
- 7. EP3875092A1 - Composition for prevention or treatment of macular degeneration - Google Patents [patents.google.com]
Troubleshooting & Optimization
Optimizing Fursultiamine concentration for in vitro neuroprotection assays
This guide provides researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting advice for optimizing fursultiamine concentration in in vitro neuroprotection assays.
Frequently Asked Questions (FAQs)
???+ question "What is this compound and its neuroprotective mechanism of action?"
???+ question "Why is it critical to optimize this compound concentration?"
???+ question "What is a typical starting concentration range for in vitro neuroprotection assays?"
???+ question "How should I prepare and store a this compound stock solution?"
???+ question "What are common in vitro models for testing this compound's neuroprotective effects?"
Data & Protocols
This compound Concentrations Used in In Vitro Studies
The following table summarizes this compound concentrations from various in vitro studies. While not all are specific to neuroprotection, they provide a valuable reference for dose-range finding.
| Cell Line / Model | Assay Type | Effective Concentration Range | Reference |
| Human RPE (ARPE-19) | Mitochondrial Respiration | 20 - 100 µM | [1] |
| Human RPE (ARPE-19) | Anti-inflammatory (LPS-induced) | Dose-dependent suppression | [2] |
| Human Lung Cancer (A549) | Anti-proliferative / Apoptotic | Dose-dependent effects | [3] |
| Human Endothelial (HUVEC) | Anti-angiogenic (VEGF-induced) | 0 - 100 µM (dose-dependent) | [4] |
| Mouse Cochlear Explants | Otoprotection (Cisplatin-induced) | Pre-treatment | [5][6] |
Experimental Protocol: Determining Optimal Neuroprotective Concentration
This protocol outlines a method for determining the optimal concentration of this compound for protecting neuronal cells against oxidative stress induced by hydrogen peroxide (H₂O₂), using an MTT assay for viability assessment.
1. Cell Culture and Seeding:
-
Culture your chosen neuronal cell line (e.g., differentiated SH-SY5Y cells) according to standard protocols.
-
Seed cells into a 96-well plate at a density that ensures they are in a logarithmic growth phase (approx. 70-80% confluency) at the time of the experiment.
-
Allow cells to adhere and acclimatize for 24 hours.
2. This compound Pre-treatment:
-
Prepare serial dilutions of this compound in fresh, serum-free (or low-serum) culture medium from your DMSO stock. Final concentrations to test could be 0 (vehicle control), 1, 5, 10, 25, 50, and 100 µM.
-
Remove the old medium from the cells and replace it with the medium containing the different this compound concentrations.
-
Include a "no-treatment" control group (medium only) and a "vehicle control" group (medium + highest DMSO concentration).
-
Incubate for a pre-determined pre-treatment time (e.g., 4-24 hours).[7]
3. Induction of Oxidative Stress:
-
Prepare a fresh solution of H₂O₂ in serum-free medium. The final concentration of H₂O₂ should be determined beforehand to cause approximately 50% cell death (IC50) in your specific cell type.
-
After the this compound pre-treatment period, add the H₂O₂ solution to all wells except the "no-treatment" control group.
-
Incubate for the required duration to induce cell death (e.g., 6-24 hours).
4. Assessment of Cell Viability (MTT Assay):
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Normalize the absorbance readings to the "no-treatment" control group (representing 100% viability).
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the optimal neuroprotective concentration.
Visualizations
Signaling Pathway and Experimental Workflow
Troubleshooting Guide
???+ question "I'm not observing any neuroprotective effect. What are the possible reasons?"
???+ question "My cells are showing signs of toxicity even at low this compound concentrations. What could be wrong?"
???+ question "I'm seeing high variability in my results between experiments. How can I improve consistency?"
Troubleshooting Decision Tree
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound Alleviates Choroidal Neovascularization by Suppressing Inflammation and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro neuroprotection against oxidative stress by pre-treatment with a combination of dihydrolipoic acid and phenyl-butyl nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Fursultiamine degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fursultiamine in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound (also known as Thiamine Tetrahydrofurfuryl Disulfide or TTFD) is a lipophilic derivative of thiamine (Vitamin B1).[1] Its enhanced lipid solubility allows for more efficient passage through cell membranes compared to thiamine hydrochloride, leading to increased intracellular thiamine levels.[2] In cell culture, it is used to study the effects of elevated intracellular thiamine on various cellular processes, including energy metabolism, oxidative stress, and cell proliferation.
Q2: What are the general stability characteristics of this compound?
This compound, like its parent compound thiamine, is susceptible to degradation under certain conditions. Key stability considerations include:
-
pH: More stable in acidic conditions (pH < 6.0) and unstable in neutral to alkaline solutions.[3]
-
Temperature: Degradation is accelerated by heat.[3]
-
Light: Exposure to light can contribute to degradation.
-
Oxidation: Susceptible to oxidation, which can be influenced by components in the cell culture media.[3][4]
Q3: How should I prepare and store this compound stock solutions?
Due to its limited aqueous solubility, this compound should be dissolved in an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions.
-
Stock Solution Storage: Aliquot the DMSO stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light. Properly stored, stock solutions in DMSO can be stable for up to one month at -20°C and for longer periods at -80°C.
-
Aqueous Dilutions: Avoid storing this compound in aqueous solutions or cell culture media for extended periods. It is recommended to prepare fresh dilutions from the DMSO stock for each experiment.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments.
Problem 1: Inconsistent or No Biological Effect Observed
Possible Cause: Degradation of this compound in the cell culture medium.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Question: Is your this compound stock solution viable?
-
Action: Prepare a fresh stock solution of this compound in DMSO. Compare the activity of the freshly prepared stock to your existing stock in a simple viability or functional assay.
-
-
Assess Stability in Your Specific Media:
-
Question: How stable is this compound in your particular cell culture medium at 37°C?
-
Action: Perform a time-course experiment to quantify the concentration of this compound in your cell culture medium over the duration of your typical experiment.
-
Experimental Protocol: Quantifying this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium (e.g., DMEM) under standard incubation conditions.
Materials:
-
This compound
-
DMSO
-
Your cell culture medium of choice (e.g., DMEM with 10% FBS)
-
HPLC system with a C18 column and UV detector
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the cell culture medium with this compound to your final working concentration (e.g., 100 µM).
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes for different time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At each time point, remove a tube and immediately store it at -80°C to halt further degradation until analysis.
-
For analysis, thaw the samples and centrifuge to remove any precipitates.
-
Analyze the supernatant by HPLC to determine the concentration of this compound. A validated reverse-phase HPLC method can be used for quantification.[5][6]
-
Plot the concentration of this compound versus time to determine its degradation kinetics.
Problem 2: High Variability Between Replicate Wells or Experiments
Possible Cause: Inconsistent degradation of this compound due to minor variations in experimental conditions.
Troubleshooting Steps:
-
Standardize Solution Preparation:
-
Question: Are you preparing the this compound working solution consistently for each experiment?
-
Action: Always add the this compound stock solution to the pre-warmed cell culture medium immediately before adding it to the cells. Avoid letting the this compound-containing medium sit at room temperature or in the incubator for extended periods before starting the experiment.
-
-
Evaluate Media Components:
-
Question: Could other components in your media be accelerating this compound degradation?
-
Action: Thiamine and its derivatives can interact with other vitamins and amino acids in the media, which can affect their stability.[3] If you are using a custom media formulation, consider the potential for interactions. The presence of serum might offer some protection to vitamins, while serum-free media might lead to faster degradation.[7][8]
-
Table 1: Factors Influencing this compound Stability in Cell Culture Media
| Factor | Condition | Impact on this compound Stability | Recommendation |
| pH | Neutral to Alkaline (≥7.0) | Increased degradation rate[3] | Use buffered media and monitor pH. If possible, a slightly acidic pH may improve stability. |
| Temperature | 37°C (Standard Incubation) | Promotes gradual degradation[3] | Minimize the time media containing this compound is at 37°C before and during the experiment. |
| Light | Exposure to ambient light | Can contribute to degradation | Protect this compound stock solutions and media from light. |
| Media Components | Certain amino acids and vitamins | Can accelerate degradation[3] | Be aware of potential interactions in complex media. |
| Serum | Presence of serum | May offer some protection[7][8] | Consider the impact of serum vs. serum-free conditions on stability. |
Signaling Pathways and Workflows
Diagram 1: this compound Uptake and Conversion to Active Thiamine Pyrophosphate (TPP)
Caption: Cellular uptake and metabolic activation of this compound.
Diagram 2: Troubleshooting Workflow for this compound Degradation
Caption: A logical workflow to troubleshoot this compound degradation issues.
Disclaimer: The information provided in this technical support center is for research purposes only. The stability and activity of this compound can be influenced by a multitude of factors specific to individual experimental setups. It is recommended to perform appropriate validation and stability studies for your specific conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validated reverse-phase high-performance liquid chromatography for quantification of furosemide in tablets and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human serum alters cell culture behavior and improves spheroid formation in comparison to fetal bovine serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Utilization and stability of vitamins in serum-containing and serum-free media in CHO cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Small Molecule Interference in Fluorescence-Based Assays
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers identify and overcome interference from small molecules, such as Fursultiamine, in fluorescence-based assays. While direct documentation of this compound as a potent assay interferent is limited, the principles outlined here apply to any small molecule that may possess intrinsic fluorescent properties or otherwise interact with assay components.
Frequently Asked Questions (FAQs)
Q1: How can a small molecule like this compound interfere with my fluorescence assay?
Small molecules can interfere with fluorescence-based assays through several mechanisms[1][2][3][4]:
-
Autofluorescence: The compound itself may fluoresce when excited by the light source used in the assay. This intrinsic fluorescence adds to the signal from your specific probe, leading to a high background and potentially false-positive results. Many biological molecules, including thiamine and its derivatives, are known to have fluorescent properties[5][6].
-
Fluorescence Quenching: The compound can absorb the excitation light or the emitted light from your fluorophore, reducing the detected signal and leading to false-negative results[4][7].
-
Inner Filter Effect: At high concentrations, the test compound can absorb excitation or emission light, which is a common issue with colored or UV-absorbent compounds[4].
-
Chemical Reactivity: The compound may react directly with assay components, such as the fluorescent dye or the target enzyme, altering their properties.
-
Colloidal Aggregation: Some small molecules form aggregates in solution that can sequester and inhibit enzymes or interact non-specifically with assay reagents[2].
Q2: What are the first steps to determine if my compound is causing interference?
The most straightforward initial step is to run a control experiment. Prepare a set of wells containing the compound at the highest concentration used in your assay, but without the fluorescent probe or biological target (e.g., cells or enzyme).
-
To check for autofluorescence: Measure the fluorescence of these control wells using the same instrument settings (excitation/emission wavelengths, gain) as your main experiment[7][8]. A significant signal indicates compound autofluorescence.
-
To check for quenching: In a cell-free system, mix your fluorescent dye with the compound and measure the signal. A decrease in fluorescence compared to the dye alone suggests quenching.
Q3: My compound is autofluorescent. What are my options?
Overcoming autofluorescence is a common challenge in fluorescence assays. Here are several effective strategies:
-
Switch to Red-Shifted Dyes: Autofluorescence from biological molecules and many organic compounds is often strongest in the blue-green region of the spectrum (350-550 nm)[8][9]. Switching to fluorophores that excite and emit in the far-red or near-infrared range (e.g., >650 nm) can often eliminate the interference[9][10][11].
-
Background Subtraction: If the autofluorescence is consistent, you can subtract the signal from compound-only control wells from your experimental wells. This requires careful and precise measurements.
-
Spectral Unmixing: For advanced fluorescence microscopes and plate readers, spectral unmixing algorithms can differentiate the emission spectrum of your specific dye from the broad spectrum of the autofluorescent compound[12].
-
Time-Resolved Fluorescence (TRF): This technique can distinguish between the short-lived fluorescence of interfering compounds and the long-lived fluorescence of specific lanthanide-based probes.
Troubleshooting Guide
Issue 1: Unusually High Background Signal Across All Wells Containing the Test Compound
| Potential Cause | Recommended Solution |
| Compound Autofluorescence | The test compound is fluorescent at the assay's excitation/emission wavelengths. |
| 1. Confirm Autofluorescence: Run a control plate with the compound in assay buffer without the fluorescent reporter.[7] 2. Change Wavelengths: Use a fluorophore with excitation/emission wavelengths that are spectrally distinct from the compound's fluorescence, preferably in the far-red spectrum.[8][11] 3. Implement Background Correction: For each plate, include control wells with the compound at each tested concentration but without the reporter dye. Subtract the average background from these wells from the corresponding experimental wells. | |
| Media/Buffer Autofluorescence | Components in the cell culture media (e.g., phenol red, riboflavin, serum) are contributing to high background fluorescence.[9] |
| 1. Use Phenol Red-Free Media: Switch to a medium formulation that does not contain phenol red. 2. Reduce Serum Concentration: If possible for your cells, reduce the percentage of fetal bovine serum (FBS) during the assay. 3. Wash Cells: Before the final reading, wash the cells with a non-fluorescent buffer like PBS to remove fluorescent media components. |
Issue 2: Dose-Dependent Decrease in Signal, Even with Positive Controls
| Potential Cause | Recommended Solution |
| Fluorescence Quenching | The compound absorbs energy from the excited fluorophore, preventing it from emitting light.[4] |
| 1. Perform a Quenching Control Assay: In a cell-free system, mix a constant concentration of your fluorescent dye with varying concentrations of your compound. A compound-dependent decrease in signal confirms quenching. 2. Reduce Compound Concentration: If possible, lower the concentration range of the test compound. 3. Use a Different Fluorophore: A different dye may be less susceptible to quenching by your specific compound. | |
| Inner Filter Effect | The compound absorbs the excitation or emission light, preventing it from reaching the fluorophore or the detector.[4] |
| 1. Measure Compound Absorbance: Scan the absorbance spectrum of your compound. If it overlaps with the excitation or emission wavelengths of your dye, the inner filter effect is likely. 2. Use a Microplate Reader with Top and Bottom Reading Capabilities: For adherent cells, reading from the bottom can sometimes reduce this effect.[9] 3. Dilute the Sample: If the signal is strong enough, diluting the sample can mitigate the effect. | |
| Compound-Induced Cytotoxicity | The compound is toxic to the cells, leading to a genuine biological effect of decreased signal (e.g., in a viability assay). |
| 1. Run an Orthogonal Assay: Use a non-fluorescence-based method to measure the same endpoint (e.g., an absorbance-based MTT assay for viability, or a luminescence-based assay).[3] 2. Visually Inspect Cells: Use a microscope to check for signs of cell death or morphological changes. |
Experimental Protocols
Protocol 1: Screening for Compound Autofluorescence
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Prepare Compound Plate: Create a serial dilution of your test compound (e.g., this compound) in the final assay buffer in a microplate. Include wells with buffer only as a negative control.
-
Replicate Assay Conditions: Use the same type of microplate (e.g., black-walled, clear-bottom) and the same final volume per well as your primary assay.
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Omit Reporter: Do not add the fluorescent reporter dye or cells to this plate.
-
Incubate: Incubate the plate under the same conditions (time, temperature) as the main assay.
-
Measure Fluorescence: Read the plate on a microplate reader using the identical excitation/emission wavelengths and gain settings planned for the primary assay.
-
Analyze Data: A signal that is significantly above the buffer-only control and increases with compound concentration indicates autofluorescence.
Protocol 2: Validating Hits with an Orthogonal Assay
To confirm that a "hit" from a primary fluorescence screen is a genuine biological effect and not an artifact of interference, re-test the compound using a method with a different detection technology.
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Select an Orthogonal Method: Choose an assay that measures the same biological endpoint but relies on a different detection principle.
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Fluorescence -> Luminescence: If your primary assay measures cell viability with Calcein AM (fluorescence), a good orthogonal assay is CellTiter-Glo® (luminescence).
-
Fluorescence -> Absorbance: If your primary assay uses a fluorescent caspase substrate for apoptosis, you could use a colorimetric absorbance-based assay for the same caspase.
-
-
Dose-Response Testing: Test the compound in a full dose-response curve in both the primary and the orthogonal assay.
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Compare Results: A true positive hit should show a comparable dose-response and efficacy in both assays. A compound that is active in the fluorescence assay but inactive in the orthogonal assay is likely an interference artifact.
Visualizing Workflows and Concepts
Troubleshooting Workflow for Assay Interference
This diagram outlines a logical sequence of steps to identify and mitigate potential compound interference in a fluorescence-based assay.
Caption: Workflow for diagnosing and solving assay interference.
Mechanism of this compound Action
This compound is a lipid-soluble derivative of thiamine (Vitamin B1). Its primary role is to deliver thiamine more effectively into cells, where it is converted to thiamine pyrophosphate (TPP). TPP is a critical coenzyme for several key enzymes in carbohydrate metabolism.[13][14]
Caption: Cellular uptake and metabolic role of this compound.
References
- 1. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Luminescence characteristics of thiamine derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 12. beckman.com [beckman.com]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. What is this compound used for? [synapse.patsnap.com]
Technical Support Center: Method Validation for Fursultiamine HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the HPLC analysis of Fursultiamine.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Q1: Why am I seeing peak tailing for my this compound peak?
A1: Peak tailing for this compound, a basic compound, is a common issue in reversed-phase HPLC. Several factors can contribute to this problem:
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Secondary Silanol Interactions: Free silanol groups on the silica-based C18 column can interact with the basic this compound molecule, causing tailing.
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Solution: Use a base-deactivated column or an end-capped column. Operating the mobile phase at a lower pH (e.g., pH 2-3) can also help by protonating the silanol groups and reducing unwanted interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[1][2]
-
Solution: Dissolve the sample in the mobile phase or a solvent with a weaker elution strength.
-
-
Column Contamination or Voids: Accumulation of contaminants or the formation of a void at the column inlet can lead to poor peak shape.[1][3]
Q2: My this compound peak is showing poor resolution from other peaks. What should I do?
A2: Poor resolution can compromise the accuracy of your quantification. Consider the following adjustments:
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Mobile Phase Composition: The organic modifier (e.g., acetonitrile or methanol) and buffer concentration can be optimized to improve separation.
-
Solution: Methodically vary the mobile phase composition. A gradient elution may be necessary to resolve complex mixtures.
-
-
Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.
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Solution: Decrease the flow rate in small increments to observe the effect on resolution.
-
-
Column Chemistry: A different column stationary phase may provide the necessary selectivity.
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Solution: Consider a column with a different chemistry (e.g., phenyl-hexyl or cyano) if co-elution is a persistent issue.
-
Q3: I am observing a drifting baseline in my chromatogram. What are the possible causes and solutions?
A3: A drifting baseline can be caused by several factors:
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Column Temperature Fluctuations: Inconsistent column temperature can cause the baseline to drift.
-
Solution: Use a column oven to maintain a stable temperature.
-
-
Mobile Phase Issues: Incomplete mixing of the mobile phase, degradation of mobile phase components, or contamination can all lead to a drifting baseline.[2]
-
Solution: Prepare fresh mobile phase daily, ensure it is thoroughly mixed and degassed.
-
-
Detector Lamp Issues: An aging detector lamp can result in an unstable baseline.
-
Solution: Check the lamp's energy output and replace it if necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical system suitability parameters for this compound HPLC analysis?
A1: System suitability tests are crucial to ensure the HPLC system is performing correctly before running samples.[4][5] While specific values should be established during method development, typical acceptance criteria are provided in the table below.
| Parameter | Typical Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | To ensure peak symmetry. |
| Theoretical Plates (N) | > 2000 | To measure column efficiency. |
| Resolution (Rs) | > 2.0 between this compound and the nearest eluting peak | To ensure adequate separation of peaks. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for replicate injections | To demonstrate the precision of the injection and system. |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% for replicate injections | To demonstrate the stability of the pump and system. |
Q2: How do I perform a forced degradation study for this compound?
A2: Forced degradation studies are essential for developing a stability-indicating method.[6][7] The goal is to generate potential degradation products to ensure they can be separated from the parent this compound peak.[6][7] A general protocol is outlined below.
| Stress Condition | Experimental Protocol |
| Acid Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before injection. |
| Base Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize the solution before injection. |
| Oxidation | Dissolve this compound in a suitable solvent and add 3% H2O2. Keep at room temperature for a specified time. |
| Thermal Degradation | Expose solid this compound to dry heat (e.g., 80°C) for a specified duration. |
| Photodegradation | Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a specified duration. |
Q3: What are the key method validation parameters I need to assess for a this compound HPLC method?
A3: According to ICH guidelines, the key validation parameters include:
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Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically evaluated through forced degradation studies.
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Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.
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Accuracy: The closeness of the test results to the true value. This is often determined by spike and recovery studies at three different concentration levels.
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Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
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Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
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Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Q4: Can you provide typical quantitative data for this compound HPLC method validation?
A4: While specific data must be generated during your in-house validation, the following table provides example acceptance criteria and typical results observed for similar B vitamin analyses.
| Validation Parameter | Example Acceptance Criteria | Typical Results for Thiamine Derivatives |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |
| Linearity (Range) | e.g., 1-100 µg/mL | 5-150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (RSD%) | ≤ 2.0% | < 1.5% |
| LOD | Signal-to-Noise Ratio of 3:1 | ~0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio of 10:1 | ~0.3 µg/mL |
Disclaimer: These are example values and may not be representative of all this compound HPLC methods. The user must perform their own validation studies to establish appropriate parameters and acceptance criteria.
Experimental Protocols
System Suitability Testing
-
Prepare a standard solution of this compound at a concentration that is representative of the samples to be analyzed.
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Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution six times.
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Calculate the mean, standard deviation, and relative standard deviation (RSD) for the peak area and retention time.
-
Calculate the tailing factor and the number of theoretical plates for the first injection.
-
Compare the results to the pre-defined acceptance criteria.
Linearity
-
Prepare a stock solution of this compound of a known concentration.
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From the stock solution, prepare a series of at least five calibration standards at different concentration levels, covering the expected range of the samples.
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Inject each calibration standard in triplicate.
-
Plot the mean peak area against the concentration for each level.
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Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Visualizations
Caption: Workflow for this compound HPLC method validation.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. i01.yizimg.com [i01.yizimg.com]
- 2. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 3. waters.com [waters.com]
- 4. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 5. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Fursultiamine in vivo study results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in in vivo study results for Fursultiamine. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from standard thiamine?
This compound is a synthetic, lipid-soluble derivative of thiamine (Vitamin B1).[1][2] Unlike the water-soluble thiamine, this compound's lipophilic nature allows for more efficient absorption from the gastrointestinal tract through passive diffusion.[1][2] This enhanced bioavailability means that a greater amount of thiamine can enter the bloodstream and reach tissues, including crossing the blood-brain barrier more effectively than standard thiamine.[1][2]
Q2: What is the mechanism of action of this compound?
Once absorbed, this compound is converted in the body to free thiamine through the enzymatic breaking of its disulfide bonds.[1][2] This free thiamine is then phosphorylated to its active form, thiamine pyrophosphate (TPP).[2] TPP is a crucial coenzyme for several enzymes involved in carbohydrate metabolism, such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are essential for the production of ATP, the cell's primary energy source.[1]
Q3: We are observing high variability in the plasma concentrations of thiamine after oral administration of this compound in our animal models. What are the potential causes?
High variability in plasma thiamine levels following this compound administration can stem from a multitude of factors. These can be broadly categorized as subject-specific, experimental protocol-related, and analytical methodology-related. A systematic approach to troubleshooting is recommended to pinpoint the source of the inconsistency.
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Pharmacokinetic Profiles
If you are observing significant differences in the pharmacokinetic (PK) profiles between individual subjects in your study, consider the following potential contributing factors:
Potential Cause & Troubleshooting Steps:
-
Genetic Polymorphisms: Variations in genes encoding for thiamine transporters can significantly impact the uptake, distribution, and elimination of thiamine.
-
Recommendation: If working with human subjects, consider genotyping for known polymorphisms in thiamine transporters such as SLC19A2 (Thiamine Transporter 1) and SLC19A3 (Thiamine Transporter 2).[3] For animal studies, be aware of potential strain-dependent differences in transporter expression and function.
-
-
Gut Microbiota Composition: The gut microbiome can influence the metabolism and absorption of various compounds. Different microbial populations may metabolize this compound or its byproducts at different rates.[4][5][6]
-
Recommendation: Standardize the diet of study subjects for a period before and during the study to help normalize the gut microbiota. If feasible, consider analyzing the gut microbiome composition to identify any correlations with PK data.
-
-
Underlying Disease States: Pathophysiological conditions can alter drug pharmacokinetics.[7][8] For instance, gastrointestinal, liver, or kidney diseases can affect the absorption, metabolism, and excretion of this compound and its metabolites.[7]
-
Recommendation: Ensure that all study subjects are in a consistent state of health, or if studying a disease model, that the disease progression is at a comparable stage across all subjects.
-
Issue 2: Inconsistent Results Between Different Studies or Batches of Experiments
When results are not reproducible across different experiments, even when using the same animal model and dose, investigate the following:
Potential Cause & Troubleshooting Steps:
-
Formulation and Administration: The formulation of this compound and the method of administration can greatly influence its absorption.
-
Recommendation: Ensure the formulation is consistent across all experiments. For oral administration, the vehicle used and the volume administered should be standardized. For parenteral routes, ensure proper injection technique.
-
-
Animal Model and Husbandry: The choice of animal model and its handling can introduce variability.[9] Factors such as age, sex, and stress levels can affect physiological processes, including drug metabolism.
-
Recommendation: Use animals of the same strain, age, and sex. Standardize housing conditions, including diet, light-dark cycles, and handling procedures to minimize stress.
-
-
Drug Interactions: Co-administration of other substances can affect the pharmacokinetics of this compound.[1]
Issue 3: Discrepancies in Analytical Quantification
If you suspect that the variability lies in the measurement of thiamine and its metabolites, consider the following:
Potential Cause & Troubleshooting Steps:
-
Sample Collection and Processing: The handling of biological samples is critical for accurate quantification.
-
Recommendation: Standardize the timing of sample collection relative to this compound administration. Use appropriate anticoagulants and processing protocols to prevent degradation of thiamine and its phosphate esters. Store samples at the correct temperature (-80°C is recommended) and minimize freeze-thaw cycles.
-
-
Analytical Method: The choice of analytical method and its validation are key to obtaining reliable data.
-
Recommendation: Utilize a validated and sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11][12] Ensure proper sample preparation, including protein precipitation and, if necessary, derivatization to thiochrome for fluorescent detection.[11][13]
-
Data Presentation
Table 1: Summary of Factors Potentially Contributing to Variability in this compound In Vivo Studies
| Category | Factor | Potential Impact on this compound Studies | Mitigation Strategies |
| Subject-Specific | Genetic Polymorphisms in Thiamine Transporters (e.g., SLC19A2, SLC19A3) | Altered cellular uptake and distribution of thiamine, leading to inter-individual differences in plasma and tissue concentrations.[3] | Genotyping of subjects; use of genetically homogenous animal strains. |
| Gut Microbiota Composition | Differential metabolism of this compound and competition for thiamine among gut microbes, affecting bioavailability.[4][5][6] | Diet standardization prior to and during the study. | |
| Underlying Disease States (e.g., renal or hepatic impairment) | Altered absorption, distribution, metabolism, and excretion of this compound and its metabolites.[7][8] | Consistent health status of subjects; characterization of disease state. | |
| Experimental Protocol | Formulation and Vehicle | Different formulations can lead to variations in the rate and extent of absorption. | Use of a consistent and well-characterized formulation. |
| Route and Technique of Administration | Improper administration can lead to dose variability. | Standardized administration protocols and trained personnel. | |
| Animal Model (Species, Strain, Age, Sex) | Physiological differences between models can affect drug metabolism and disposition.[9] | Use of a single, well-defined animal model. | |
| Co-administered Substances (e.g., diuretics, digoxin) | Drug interactions can alter the pharmacokinetics of this compound.[1] | Thorough review of all co-administered compounds. | |
| Analytical Methodology | Sample Collection and Handling | Degradation of thiamine and its phosphate esters can lead to inaccurate quantification. | Standardized and validated sample collection and processing protocols. |
| Quantification Method (e.g., HPLC, LC-MS) | Lack of sensitivity, specificity, or improper validation can produce unreliable data.[10][11][12][13] | Use of a validated, sensitive, and specific analytical method. |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Rodent Model and Blood Sample Collection
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Animal Model: Male Wistar rats (8-10 weeks old), acclimatized for at least one week.
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Housing: Standardized conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
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This compound Formulation: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) to the desired concentration.
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Dosing: Animals are fasted overnight prior to dosing. This compound is administered via oral gavage at a volume of 10 mL/kg body weight.
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Blood Sampling: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), blood is collected from the tail vein or via cardiac puncture (for terminal collection) into EDTA-coated tubes.
-
Sample Processing: Blood samples are immediately placed on ice and centrifuged at 3000 x g for 15 minutes at 4°C to separate plasma. Plasma is then transferred to cryovials and stored at -80°C until analysis.
Protocol 2: Quantification of Thiamine in Plasma using HPLC with Fluorescence Detection
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 100 µL of 10% trichloroacetic acid to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
To 50 µL of the supernatant, add 25 µL of 1% potassium ferricyanide in 15% sodium hydroxide to convert thiamine to thiochrome.
-
Vortex for 10 seconds.
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Add 25 µL of a stabilizing solution (e.g., phosphoric acid) to stop the reaction.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the derivatized sample onto a C18 reverse-phase HPLC column.
-
Use a mobile phase gradient of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol).
-
Detect thiochrome using a fluorescence detector with excitation at ~365 nm and emission at ~450 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of thiamine standards processed in the same manner as the samples.
-
Calculate the concentration of thiamine in the plasma samples based on the standard curve.
-
Mandatory Visualization
Caption: this compound's mechanism of action.
Caption: In vivo experimental workflow.
Caption: Troubleshooting logical workflow.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of the gut microbiota in human nutrition and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Thiamine Acquisition Strategies Impact Metabolism and Competition in the Gut Microbe Bacteroides thetaiotaomicron [escholarship.org]
- 7. Disease and Variability – Pharmacokinetics [sepia2.unil.ch]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. Frontiers | The (misleading) role of animal models in drug development [frontiersin.org]
- 10. lcms.cz [lcms.cz]
- 11. [PDF] Rapid HPLC measurement of thiamine and its phosphate esters in whole blood. | Semantic Scholar [semanticscholar.org]
- 12. A single-step method for simultaneous quantification of thiamine and its phosphate esters in whole blood sample by ultra-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiamine analysis [thiamine.dnr.cornell.edu]
Potential off-target effects of Fursultiamine in cellular models
Welcome to the technical support center for researchers investigating the potential off-target effects of Fursultiamine in cellular models. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to assist your research.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known potential off-target effects of this compound in cellular models?
A1: While this compound is a derivative of thiamine (Vitamin B1) designed to increase its bioavailability, research has identified several potential off-target effects, including:
-
Antioxidant and Anti-inflammatory Effects: this compound has been shown to reduce reactive oxygen species (ROS) and suppress inflammatory pathways, such as NF-κB signaling.[1][2]
-
Inhibition of Cancer Stem Cell (CSC) Markers: It can inhibit the expression of key CSC transcription factors like OCT4, SOX2, and NANOG.[3]
-
Modulation of ABC Transporters: this compound may inhibit the function of ATP-binding cassette (ABC) transporters like ABCB1 and ABCG2, which are involved in multidrug resistance.[3]
-
Hepcidin Antagonism: It can interfere with the binding of hepcidin to ferroportin, a key regulator of iron homeostasis.
Q2: How can I distinguish between this compound's on-target (thiamine-related) and off-target effects?
A2: This is a critical experimental consideration. Here are some strategies:
-
Thiamine Supplementation Control: Conduct parallel experiments where cells are co-treated with this compound and a high concentration of thiamine. If the observed effect is diminished or abolished, it is likely a thiamine-dependent (on-target) effect.
-
Use of Other Thiamine Derivatives: Compare the effects of this compound with other thiamine derivatives, such as benfotiamine or sulbutiamine. Differences in cellular responses may highlight unique off-target effects of this compound.
-
Thiamine-Deficient Media: Culture cells in thiamine-deficient media to assess if the effects of this compound are more pronounced, which would suggest an on-target mechanism.
Q3: What are recommended starting concentrations and treatment times for this compound in cell culture?
A3: Optimal concentrations and times are cell-type and endpoint-dependent. However, based on published studies, a general starting point is a dose-response experiment ranging from 10 µM to 100 µM. Treatment times can vary from a few hours for signaling pathway studies (e.g., NF-κB activation) to 24-72 hours for experiments assessing cell proliferation or protein expression.
Troubleshooting Common Experimental Issues
Issue 1: this compound precipitates in my cell culture medium.
-
Cause: this compound has limited solubility in aqueous solutions.
-
Solution:
-
Prepare a concentrated stock solution (e.g., 10-50 mM) in a suitable organic solvent like DMSO or ethanol.
-
When preparing your working concentration, dilute the stock solution in pre-warmed (37°C) cell culture medium while vortexing to ensure rapid and even dispersion.
-
Avoid storing diluted this compound solutions in aqueous buffers for extended periods. Prepare fresh dilutions for each experiment.
-
Issue 2: Inconsistent results in proliferation or viability assays.
-
Cause: This could be due to variations in this compound stability, cell seeding density, or the specific assay used.
-
Solution:
-
Stability: this compound, like other thiamine derivatives, can be sensitive to light and temperature. Store stock solutions at -20°C or -80°C in light-protected vials.
-
Cell Density: Ensure consistent cell seeding densities across all experiments, as confluency can affect cellular responses.
-
Assay Choice: Be aware that different viability assays (e.g., MTT, XTT, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP content). Choose an assay that is appropriate for your experimental question and validate your results with a secondary method if possible.
-
Issue 3: Difficulty detecting changes in protein expression (e.g., OCT4, SOX2, NANOG) by Western blot.
-
Cause: The changes in expression may be subtle, transient, or occur in a subpopulation of cells.
-
Solution:
-
Time-Course Experiment: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing changes in protein expression.
-
Subcellular Fractionation: These transcription factors are located in the nucleus. Consider performing nuclear and cytoplasmic fractionation to enrich for your proteins of interest.
-
Positive and Negative Controls: Include appropriate positive controls (e.g., cell lines known to express high levels of these markers) and negative controls to validate your antibody and experimental procedure.
-
Quantitative Data Summary
The following tables summarize quantitative data on the off-target effects of this compound from various studies.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Reference |
| A549 | Non-small cell lung cancer | Dose-dependent inhibition | Not specified | [4] |
| ESCC cell lines | Esophageal Squamous Cell Carcinoma | Not specified | Not specified |
Note: Specific IC50 values for this compound are not widely reported in the initial search results. The provided information indicates dose-dependent effects.
Table 2: Effect of this compound on Inflammatory Cytokine Production
| Cell Line | Treatment | Cytokine | Fold Change / % Inhibition | This compound Concentration | Reference |
| ARPE-19 | LPS | IL-6 | Dose-dependent decrease | 20, 50, 100 µM | [2] |
| ARPE-19 | LPS | IL-8 | Dose-dependent decrease | 20, 50, 100 µM | [2] |
| Primary hRPE | LPS | IL-6 | Dose- and time-dependent decrease | Not specified | [2] |
| Primary hRPE | LPS | IL-8 | Dose- and time-dependent decrease | Not specified | [2] |
| Primary hRPE | LPS | MCP-1 | Dose- and time-dependent decrease | Not specified | [2] |
Detailed Experimental Protocols
Here are detailed methodologies for key experiments to investigate the off-target effects of this compound.
Protocol 1: Assessing this compound's Effect on NF-κB Activation
This protocol describes how to measure the effect of this compound on the phosphorylation of the p65 subunit of NF-κB using Western blotting.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages, HEK293)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-NF-κB p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Pre-treatment: Pre-treat cells with various concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS for 30 minutes or 20 ng/mL TNF-α for 15 minutes). Include an unstimulated control group.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phospho-p65 signal to the total p65 signal.
Protocol 2: Investigating this compound's Impact on Cancer Stem Cell Markers
This protocol details the analysis of OCT4, SOX2, and NANOG expression in a cancer cell line treated with this compound via Western blotting.
Materials:
-
Cancer cell line with known or suspected cancer stem cell populations (e.g., A549, ESCC cell lines)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and transfer apparatus
-
Primary antibodies: anti-OCT4, anti-SOX2, anti-NANOG, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with this compound (e.g., 50-100 µM) or vehicle for 24-48 hours.
-
Nuclear Extraction: Perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of your chosen kit.
-
Protein Quantification: Measure the protein concentration of the nuclear extracts.
-
Western Blotting:
-
Perform SDS-PAGE and Western blotting as described in Protocol 1, using 30-40 µg of nuclear protein extract per lane.
-
Probe membranes with primary antibodies against OCT4, SOX2, NANOG, and Lamin B1 (as a loading control for nuclear proteins).
-
-
Analysis: Quantify the band intensities for OCT4, SOX2, and NANOG, and normalize them to the Lamin B1 signal.
Protocol 3: ABC Transporter Activity Assay
This protocol describes a functional assay to assess the inhibitory effect of this compound on ABC transporters (e.g., ABCB1/P-gp) using a fluorescent substrate.
Materials:
-
Cell line overexpressing the ABC transporter of interest (e.g., HEK293-ABCB1) and a parental control cell line.
-
Fluorescent substrate for the transporter (e.g., Rhodamine 123 for ABCB1).
-
Known inhibitor of the transporter as a positive control (e.g., Verapamil for ABCB1).
-
This compound (stock solution in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in HBSS at a concentration of 1 x 10^6 cells/mL.
-
Treatment: Aliquot the cell suspension into flow cytometry tubes. Add this compound at various concentrations, the positive control inhibitor, or vehicle (DMSO) and incubate for 15-30 minutes at 37°C.
-
Substrate Loading: Add the fluorescent substrate (e.g., 1 µM Rhodamine 123) to each tube and incubate for another 30-60 minutes at 37°C, protected from light.
-
Washing: Pellet the cells by centrifugation, remove the supernatant, and wash the cells twice with ice-cold HBSS.
-
Flow Cytometry: Resuspend the cells in fresh ice-cold HBSS and analyze the intracellular fluorescence by flow cytometry.
-
Analysis: An increase in intracellular fluorescence in the presence of this compound compared to the vehicle control indicates inhibition of the ABC transporter.
Visualizations
Signaling Pathway Diagram
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow Diagram
Caption: General workflow for investigating this compound's off-target effects.
Logical Relationship Diagram
Caption: Distinguishing between on-target and off-target effects of this compound.
References
Long-term stability of Fursultiamine under laboratory storage conditions
For researchers, scientists, and drug development professionals, this technical support center provides essential information on the long-term stability of Fursultiamine under typical laboratory storage conditions. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a user-friendly question-and-answer format to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound, when stored as a crystalline solid at -20°C, has been shown to be stable for at least four years. For routine laboratory use, it is advisable to store the solid powder in a tightly sealed container, protected from light and moisture, in a freezer set to -20°C.
Q2: How stable is this compound in aqueous solutions?
A2: this compound's stability in aqueous solutions is limited. It is not recommended to store aqueous solutions of this compound for more than one day. The rate of degradation in aqueous solutions is influenced by factors such as pH and temperature. As a derivative of thiamine, which is known to be unstable in neutral to alkaline conditions, this compound is likely to exhibit similar pH-dependent instability.
Q3: Are there any specific pH conditions to be aware of when preparing this compound solutions?
A3: Yes, the pH of the solution is a critical factor. Thiamine, a related compound, is most stable in acidic conditions (pH 3-5) and degrades rapidly in neutral or alkaline solutions. It is therefore recommended to prepare this compound solutions in a slightly acidic buffer if they are not for immediate use, although prolonged storage is still not advised.
Q4: What are the expected degradation products of this compound?
A4: As a disulfide derivative of thiamine, this compound is susceptible to the cleavage of the disulfide bond. The primary degradation pathway likely involves the reduction of the disulfide bond to yield thiamine and a tetrahydrofurfuryl mercaptan derivative. Further degradation may lead to the breakdown of the thiamine molecule itself.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with this compound solutions. | Degradation of this compound in solution due to improper storage (prolonged storage, neutral/alkaline pH, exposure to light). | Prepare fresh this compound solutions for each experiment. If a stock solution is necessary, prepare it in a slightly acidic buffer (pH ~4-5) and use it within the same day. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Loss of this compound potency in solid form. | Improper storage conditions, such as exposure to humidity and elevated temperatures. | Store solid this compound in a desiccator at -20°C. Ensure the container is tightly sealed to prevent moisture absorption. |
| Interfering peaks observed during HPLC analysis. | Co-elution of degradation products with the parent this compound peak. | Utilize a validated stability-indicating HPLC method capable of resolving this compound from its potential degradation products. Adjusting the mobile phase composition, gradient, or column chemistry may be necessary. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways, in accordance with ICH guidelines.
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before analysis.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL.
-
Incubate the solution at room temperature for 2 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a 3% hydrogen peroxide solution to a concentration of 1 mg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
4. Thermal Degradation (Solid State):
-
Place this compound powder in a thin layer in a petri dish.
-
Heat in an oven at 105°C for 48 hours.
5. Photolytic Degradation (Solution):
-
Prepare a 1 mg/mL solution of this compound in methanol.
-
Expose the solution to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for a reverse-phase HPLC method to separate this compound from its degradation products. Method validation is required before use.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 95 5 20 50 50 25 5 95 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
Signaling Pathways and Experimental Workflows
The diagram above illustrates the metabolic journey of this compound from oral administration to its active form, Thiamine Pyrophosphate (TPP), and its subsequent role as a crucial coenzyme in key metabolic pathways.[1] this compound's lipophilic nature allows for efficient absorption through the gastrointestinal tract via passive diffusion.[1] Once in the bloodstream, it undergoes enzymatic cleavage of its disulfide bond to release thiamine.[1] Thiamine is then phosphorylated to the active coenzyme TPP, which is essential for enzymes in the Pentose Phosphate Pathway (PPP) and the Krebs Cycle.[1] Its role in the PPP is particularly important for the production of NADPH, a key molecule in the cell's antioxidant defense system.[2][3]
This diagram depicts the canonical NF-κB signaling pathway and the inhibitory action of this compound. Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IKK complex, which then phosphorylates the inhibitory protein IκB. This phosphorylation targets IκB for degradation, releasing the NF-κB (p65/p50) dimer. The active NF-κB then translocates to the nucleus, where it induces the transcription of pro-inflammatory genes, leading to the production of cytokines like IL-6, IL-8, and TNF-α. This compound has been shown to suppress the activation of this pathway, potentially by inhibiting the IKK complex, thereby reducing the inflammatory response.[4]
The diagram above outlines a typical workflow for assessing the stability of this compound. The process begins with subjecting the this compound sample (in either solid or solution form) to both forced degradation and long-term stability studies under ICH-prescribed conditions. Samples are collected at predetermined time points and analyzed using a validated stability-indicating HPLC method. The resulting data is then analyzed to determine the percentage of degradation and to establish an impurity profile. This comprehensive analysis ultimately provides the stability profile of this compound and helps in elucidating its degradation pathways.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Alleviates Choroidal Neovascularization by Suppressing Inflammation and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Fursultiamine vs. Benfotiamine: A Comparative Analysis of Bioavailability and Absorption
For Researchers, Scientists, and Drug Development Professionals
Thiamine (Vitamin B1) is a critical water-soluble vitamin essential for carbohydrate metabolism and neurological function. However, its therapeutic use is often limited by low bioavailability. To overcome this, lipid-soluble thiamine derivatives, known as prodrugs, have been developed to enhance absorption. This guide provides an objective comparison of two prominent lipophilic derivatives: fursultiamine, a thiamine disulfide, and benfotiamine, an S-acyl thiamine derivative, focusing on their distinct absorption mechanisms, bioavailability, and the experimental data that substantiates these differences.
Mechanisms of Absorption and Metabolism
This compound and benfotiamine, despite both being lipid-soluble thiamine precursors, utilize different pathways for absorption and conversion to active thiamine.
This compound: As a thiamine tetrahydrofurfuryl disulfide (TTFD), this compound is a true lipid-soluble compound.[1] Its lipophilicity allows it to be absorbed from the gastrointestinal tract directly into the bloodstream via passive diffusion across the intestinal membrane.[1] Once absorbed, enzymes break the disulfide bond, releasing free thiamine into circulation, which can then be phosphorylated to its active coenzyme form, thiamine pyrophosphate (TPP).
Benfotiamine: Chemically distinct, benfotiamine is an S-acyl thiamine derivative, S-benzoylthiamine O-monophosphate.[1] Its absorption is a multi-step process. In the intestinal lumen, benfotiamine is first dephosphorylated by ecto-alkaline phosphatases to form the lipophilic intermediate, S-benzoylthiamine.[2] This intermediate readily passes through the intestinal cells and enters the bloodstream, where it is primarily converted to free thiamine within erythrocytes and the liver by thioesterases.[1][2] This unique mechanism differentiates it from the direct absorption of disulfide derivatives like this compound.[1]
The distinct metabolic pathways of these two derivatives are illustrated below.
Comparative Bioavailability and Pharmacokinetics
Multiple clinical studies have been conducted to compare the bioavailability of this compound and benfotiamine. The consensus from most studies indicates that benfotiamine provides a more rapid and significantly higher bioavailability of thiamine.
A key study by Greb & Bitsch demonstrated that after a single 100 mg oral dose, benfotiamine led to a more rapid and earlier increase of thiamine in both plasma and hemolysate compared to this compound.[3] The overall biokinetic data confirmed a significantly improved thiamine bioavailability from benfotiamine over other lipophilic preparations, including this compound.[3][4] Another review highlights that benfotiamine can result in maximum plasma thiamine levels approximately five times higher than water-soluble thiamine salts, and its bioavailability is superior to other lipophilic derivatives.[5][6][7]
However, a direct pharmacokinetic comparison by Park et al. (2016) in healthy Korean subjects yielded more nuanced results. This study found that the total systemic thiamine exposure from this compound was slightly greater than that from benfotiamine.[8][9] The summed total exposure (thiamine + TDP in both plasma and hemolysate) was slightly higher with this compound, though the 90% confidence interval remained within the conventional bioequivalence range.[8][9]
The quantitative data from the Park et al. (2016) study is summarized below.
Table 1: Comparative Systemic Thiamine Exposure (this compound vs. Benfotiamine)
| Parameter | Matrix | Geometric Mean Ratio (this compound/Benfotiamine) (%) | 90% Confidence Interval | Reference |
|---|---|---|---|---|
| AUClast | Plasma | 116.6% | Within Bioequivalence Range | [8] |
| AUClast | Hemolysate | 137.5% | Within Bioequivalence Range | [8] |
Data sourced from Park et al., Clinical Therapeutics, 2016. AUClast refers to the area under the concentration-time curve from time zero to the last measurable concentration.
This discrepancy in findings across studies may be attributable to differences in study design, dosage, formulation (e.g., multivitamin preparations vs. single agents), and subject populations. Nevertheless, the majority of the literature supports the superior bioavailability of benfotiamine.[3][4][5][10]
Experimental Protocols
The methodologies employed in key comparative studies are crucial for interpreting their findings.
-
Objective: To assess the bioequivalence of three neurotropic thiamine preparations.[3]
-
Study Design: A multiple change-over (crossover) study.[3]
-
Subjects: A collective of 7 healthy volunteers.[3]
-
Intervention: Subjects received a single oral dose of 100 mg of benfotiamine, this compound, or thiaminedisulfide, with a two-week washout period between interventions.[3]
-
Data Collection: Blood samples were collected over a 10-hour period, and 24-hour urine specimens were also gathered.[3]
-
Analytical Method: Thiamine concentrations were measured by High-Performance Liquid Chromatography (HPLC) after pre-column derivatization to thiochrome.[3]
-
Pharmacokinetic Parameters: The maximal thiamine concentration (Cmax), time to maximal concentration (tmax), and area under the concentration-time curve (AUC) in plasma and hemolysate were assessed as primary criteria for bioavailability.[3]
-
Objective: To directly compare the pharmacokinetic profiles of this compound and benfotiamine.[8]
-
Study Design: Two randomized, single-dose, 2-way crossover studies were conducted. Study A directly compared this compound with benfotiamine.[8][9]
-
Subjects: 24 healthy Korean male subjects per study group.[8][9]
-
Intervention: A single oral dose of a multivitamin preparation containing either this compound (test compound) or benfotiamine (reference compound).[8]
-
Data Collection: Blood samples were collected to measure concentrations of thiamine and its metabolites in both plasma and hemolysate.[8]
-
Analytical Method: Specific analytical methods for thiamine and its metabolites were employed (details typically found in full study publication).
-
Pharmacokinetic Parameters: Systemic thiamine exposure was evaluated based on the AUClast and Cmax. The study calculated the geometric mean ratio of these parameters between the two formulations.[8]
Conclusion
Both this compound and benfotiamine are effective lipid-soluble prodrugs that significantly enhance thiamine bioavailability compared to standard water-soluble thiamine salts. Their primary distinction lies in their chemical structure—a disulfide for this compound and an S-acyl derivative for benfotiamine—which dictates their different absorption and metabolic pathways.[1]
The balance of experimental evidence suggests that benfotiamine generally exhibits more efficient and rapid absorption, leading to higher peak plasma concentrations of thiamine.[3][5] While one head-to-head study found a slightly greater total systemic exposure with this compound, the results were within the bioequivalence range, and the broader literature consistently points to the excellent absorption characteristics of benfotiamine.[4][8] For drug development professionals, the choice between these derivatives may depend on the desired pharmacokinetic profile, target tissue, and specific therapeutic application. The distinct metabolic pathways could also have implications for different clinical scenarios, warranting further investigation.
References
- 1. medscape.com [medscape.com]
- 2. Thiamine and benfotiamine: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative bioavailability of various thiamine derivatives after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of thiamine derivatives especially of benfotiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of thiamine derivatives especially of benfotiamine. | Semantic Scholar [semanticscholar.org]
- 7. Pharmacokinetics of thiamine derivatives especially of benfotiamine. [wellnessresources.com]
- 8. Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Efficacy of Fursultiamine and Sulbutiamine on Cognitive Function: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fursultiamine and Sulbutiamine, two synthetic derivatives of thiamine (Vitamin B1), and their respective efficacies on cognitive function. Due to a lack of direct head-to-head clinical trials, this comparison synthesizes available data from individual studies on each compound.
Overview and Mechanism of Action
Both this compound and Sulbutiamine are lipid-soluble compounds designed to cross the blood-brain barrier more effectively than thiamine, a water-soluble vitamin essential for neuronal metabolism.[1][2][3][4] Once in the central nervous system, they are converted to thiamine and its active phosphate esters, which are critical for cognitive processes.[1][2]
This compound (Thiamine Tetrahydrofurfuryl Disulfide or TTFD) enhances the bioavailability of thiamine, which is a crucial coenzyme in carbohydrate metabolism and the production of adenosine triphosphate (ATP), the primary energy currency of neurons.[1][5][6] Its neuroprotective effects are primarily linked to supporting optimal energy levels in neural cells.[5]
Sulbutiamine is also a lipophilic thiamine derivative that readily crosses the blood-brain barrier.[2][3] Its mechanism is thought to involve not only increasing brain thiamine levels but also modulating neurotransmitter systems.[2] Studies suggest it may enhance cholinergic and glutamatergic transmission and potentially increase the density of dopamine D1 receptors.[2][7][8]
Data from Preclinical and Clinical Studies
The following tables summarize the available quantitative data from key studies on this compound and Sulbutiamine. It is important to note that these studies were not comparative and involved different models and patient populations.
Table 1: Preclinical Data on Cognitive Function
| Compound | Study Model | Dosage | Duration | Key Findings | Reference |
| Sulbutiamine | Mice (BALB/c) | 300 mg/kg/day | 10 days | - No difference in initial learning rate of an operant conditioning task.- Significantly improved performance on memory retention test 24 hours after partial acquisition.- A 10% significant increase in hippocampal high-affinity choline uptake. | [2] |
Table 2: Clinical Data on Cognitive Function in Patients with Alzheimer's Disease
| Compound | Study Design | Dosage | Duration | Key Findings | Reference |
| This compound | Open-label trial | 100 mg/day | 12 weeks | - Mild beneficial effect on intellectual function, particularly in mildly impaired subjects.- Improvement in emotional and other mental symptoms. | [3] |
| Sulbutiamine | Randomized, double-blind trial (in combination with Donepezil) | 400-600 mg/day | 6 months | - Improved episodic memory and daily activities when added to Donepezil, compared to Donepezil alone.- Attention improved in both the Sulbutiamine and Donepezil groups in the initial 3 months. | [9][10] |
Experimental Protocols
Chronic Administration of Sulbutiamine in Mice (Micheau et al., 1985)
-
Subjects: Male BALB/c mice.
-
Treatment: Sulbutiamine (300 mg/kg) was administered daily for 10 days.
-
Behavioral Testing: Mice were subjected to an appetitive operant conditioning test in a Skinner box. The task involved learning to press a lever for food reinforcement. Memory was assessed by re-testing the mice 24 hours after a partial acquisition session.
-
Neurochemical Analysis: Following the behavioral testing, the hippocampus was dissected, and sodium-dependent high-affinity choline uptake was measured as an indicator of cholinergic activity.[2]
This compound in Alzheimer's Disease (Mimori et al., 1996)
-
Subjects: Patients diagnosed with Alzheimer's disease.
-
Study Design: A 12-week open-label clinical trial.
-
Treatment: this compound was administered orally at a dose of 100 mg per day.
-
Assessments: Cognitive function was evaluated, though the specific psychometric tests used are not detailed in the abstract. Emotional and other mental symptoms were also observed. Blood levels of thiamine were measured before the trial.[3]
Sulbutiamine in Combination with Donepezil for Alzheimer's Disease (Ollat et al., 2007)
-
Subjects: Patients with early-stage and moderate Alzheimer's disease.
-
Study Design: A multicentric, randomized, double-blind trial over 6 months.
-
Phase 1 (3 months): Patients received either Donepezil or Sulbutiamine.
-
Phase 2 (3 months): A placebo was added to the Donepezil group, and Donepezil was added to the Sulbutiamine group.
-
Assessments: Cognitive functions, including episodic memory, working memory, executive functions, and attention, were evaluated. Daily activities were also assessed.[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action and the workflow of a key preclinical study.
Caption: Proposed mechanism of this compound action.
Caption: Proposed mechanisms of Sulbutiamine action.
Caption: Workflow for preclinical Sulbutiamine study.
Conclusion and Future Directions
The available evidence suggests that both this compound and Sulbutiamine have plausible mechanisms for enhancing cognitive function, primarily through their ability to increase thiamine levels in the brain. Sulbutiamine may offer additional benefits through the modulation of neurotransmitter systems, with preclinical and some clinical data pointing towards effects on memory and attention.[2][9][10] this compound has shown modest benefits in a clinical setting for Alzheimer's disease.[3]
However, the current body of research is limited by a lack of direct comparative studies. The existing clinical trials for both compounds are small and often focus on specific patient populations, making it difficult to generalize the findings to healthy individuals or to directly compare their efficacy.
For drug development professionals and researchers, this analysis highlights a significant gap in the literature. Future research should prioritize well-designed, randomized controlled trials directly comparing the cognitive effects of this compound and Sulbutiamine in various populations. Such studies should employ standardized cognitive assessment batteries and, where possible, incorporate neuroimaging and biomarker analysis to elucidate their respective mechanisms of action more clearly. This will be crucial in determining the relative therapeutic potential of these two thiamine derivatives for cognitive enhancement.
References
- 1. Vitamin B1 (thiamine) and dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic administration of sulbutiamine improves long term memory formation in mice: possible cholinergic mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiamine therapy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological thiamine levels as a therapeutic approach in Alzheimer's disease [frontiersin.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. caringsunshine.com [caringsunshine.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. [Effects of the association of sulbutiamine with an acetylcholinesterase inhibitor in early stage and moderate Alzheimer disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of the Synthetic B1 Vitamin Sulbutiamine on Health - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Examination of Fursultiamine and Allithiamine in Sepsis Models: A Comparative Guide for Researchers
For Immediate Release
In the landscape of sepsis research, the therapeutic potential of thiamine and its derivatives has garnered significant interest. This guide provides a detailed, data-driven comparison of two such derivatives, fursultiamine and allithiamine, in preclinical sepsis models. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive overview of their relative efficacy and mechanisms of action based on available experimental evidence.
Introduction to this compound and Allithiamine
This compound, a synthetic derivative of thiamine, is known for its enhanced lipid solubility, which facilitates its absorption and allows it to cross the blood-brain barrier more effectively than thiamine itself.[1] Allithiamine, a naturally occurring thiamine disulfide derivative found in garlic, also exhibits improved bioavailability over thiamine. Both compounds are being investigated for their potential therapeutic applications beyond vitamin B1 deficiency, including their roles in mitigating inflammatory conditions such as sepsis.
Mechanism of Action in Sepsis
Sepsis is characterized by a dysregulated host response to infection, leading to life-threatening organ dysfunction. A key feature of sepsis is a profound metabolic derangement, including impaired mitochondrial function and increased reliance on glycolysis, resulting in lactate accumulation. Thiamine is a critical cofactor for several enzymes involved in cellular energy metabolism, including the pyruvate dehydrogenase (PDH) complex, which links glycolysis to the Krebs cycle.[2][3] By improving the function of these enzymes, thiamine and its derivatives can potentially restore metabolic homeostasis and mitigate the harmful effects of the septic state.[2][3][4][5]
Allithiamine , in particular, has been shown to exert its anti-inflammatory effects by modulating metabolic flux in immune cells.[6][7] During sepsis, activated dendritic cells undergo a metabolic shift towards glycolysis, leading to an accumulation of citrate. This citrate is then exported to the cytoplasm, where it contributes to the formation of lipid droplets and the production of pro-inflammatory prostaglandins. Allithiamine has been found to inhibit this glucose-driven citrate accumulation, thereby suppressing the "citrate-lipid droplet-prostaglandin" axis and reducing the inflammatory response.[6][7] Furthermore, allithiamine has been observed to increase PDH activity, which is often suppressed during sepsis, thereby reducing lactate production.[6]
The precise mechanism of This compound in sepsis has not been as extensively elucidated in the available literature. However, as a thiamine derivative, it is presumed to function by replenishing intracellular thiamine levels and supporting the activity of thiamine-dependent enzymes, thereby improving mitochondrial function and reducing oxidative stress.[1]
Comparative Efficacy in a Lipopolysaccharide (LPS)-Induced Sepsis Model
A direct head-to-head study by Choi et al. (2020) in a murine model of LPS-induced endotoxemia provides the most direct comparison of the two compounds to date.[6] The study found that allithiamine exhibited a more potent anti-inflammatory capacity compared to other thiamine derivatives, including this compound.[6]
| Parameter | Allithiamine | This compound | Reference |
| Anti-inflammatory Potency (in vitro) | Required a 10-fold lower concentration to suppress LPS-induced dendritic cell activation | Required a 10-fold higher concentration compared to allithiamine | [6] |
| Therapeutic Efficacy (in vivo) | Showed a therapeutic effect in both concurrent and 3-hour delayed treatment models | Did not show a therapeutic effect in the delayed treatment model | [6] |
| Effect on PDH Activity | Significantly increased PDH activity compared to the LPS-only group | Not reported in the direct comparison | [6] |
| Effect on Lactate Production | Alleviated lactate production during endotoxemia | Not reported in the direct comparison | [6] |
| Effect on Coagulation | Increased bleeding time and volume, suggesting an anticoagulant effect | Not reported | [6] |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Sepsis Model
This model is used to simulate the systemic inflammation characteristic of sepsis caused by Gram-negative bacteria.
-
Animal Model: Typically, male C57BL/6 mice, 8-10 weeks old, are used.[8][9]
-
Induction of Sepsis: Mice are administered a single intraperitoneal (i.p.) injection of LPS (e.g., 15 mg/kg body weight).[8] Control animals receive an i.p. injection of sterile phosphate-buffered saline (PBS).
-
Therapeutic Intervention: this compound or allithiamine is administered, often via i.p. injection, either concurrently with or at a specified time after the LPS challenge.
-
Monitoring and Outcome Assessment:
-
Survival: Monitored over a defined period (e.g., 72 hours).
-
Clinical Signs: Assessed using a murine sepsis score.
-
Inflammatory Markers: Serum levels of cytokines such as TNF-α, IL-6, and IL-1β are measured using ELISA.[10]
-
Organ Damage: Markers of organ dysfunction, such as serum creatinine and blood urea nitrogen (BUN) for kidney injury, and alanine aminotransferase (ALT) and aspartate aminotransferase (AST) for liver injury, are measured. Histopathological examination of organs (e.g., lung, liver, kidney) is also performed.
-
Metabolic Parameters: Blood lactate levels and PDH activity in specific cell types can be assessed.
-
Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the gold standard for sepsis research as it closely mimics the polymicrobial infection and inflammatory response seen in human abdominal sepsis.[7][11][12][13]
-
Animal Model: As with the LPS model, C57BL/6 mice are commonly used.[11]
-
Surgical Procedure:
-
Mice are anesthetized.
-
A midline laparotomy is performed to expose the cecum.
-
The cecum is ligated below the ileocecal valve with a suture. The severity of sepsis can be modulated by the length of the ligated cecum.[11]
-
The ligated cecum is then punctured through-and-through with a needle of a specific gauge (e.g., 21-gauge). A small amount of fecal matter is extruded to induce peritonitis.[11]
-
The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in layers.
-
Sham-operated control animals undergo the same procedure without ligation and puncture of the cecum.
-
-
Post-Operative Care: Fluid resuscitation with pre-warmed saline is administered subcutaneously. Analgesics are also provided.[11]
-
Therapeutic Intervention: Test compounds are administered at specified time points post-surgery.
-
Monitoring and Outcome Assessment: Similar to the LPS model, outcomes include survival rates, clinical severity scores, inflammatory markers, and indicators of organ function.
Visualizing the Pathways and Processes
Caption: Proposed mechanism of Allithiamine in mitigating sepsis-induced inflammation.
Caption: General experimental workflow for comparing therapeutic agents in sepsis models.
Conclusion and Future Directions
The available evidence from a direct comparative study in an LPS-induced sepsis model suggests that allithiamine may have a more potent anti-inflammatory and therapeutic effect than this compound.[6] Allithiamine's ability to modulate metabolic pathways in immune cells presents a promising avenue for sepsis therapy.
However, it is crucial to note the limitations of the current data. The comparison is based on a single study in an endotoxemia model, and there is a conspicuous absence of head-to-head studies in a polymicrobial sepsis model like CLP, which is more clinically relevant. Furthermore, data on the efficacy of this compound in any sepsis model is sparse in the publicly available literature.
Therefore, future research should prioritize direct, head-to-head comparisons of this compound and allithiamine in CLP models. Such studies should include comprehensive assessments of survival, organ function, inflammatory responses, and metabolic parameters to provide a more definitive understanding of their relative therapeutic potential in treating sepsis. This will be essential for guiding further preclinical and potential clinical development of these thiamine derivatives.
References
- 1. Biomarkers for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The clinical and immunological performance of 28 days survival model of cecal ligation and puncture in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Biomarkers of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sTREM-1, HMGB1, CRP, PCT, sCD14-ST, IL-6, IL-10, sHLA-G, and Vitamin D in Relation to Clinical Scores and Survival in SIRS/Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diagnostic Accuracy and Clinical Relevance of an Inflammatory Biomarker Panel for Sepsis in Adult Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sepsis Induced by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sepsis Induced by Cecal Ligation and Puncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discriminative Value of Inflammatory Biomarkers for Suspected Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MACHINE LEARNING AND MURINE MODELS EXPLAIN FAILURES OF CLINICAL SEPSIS TRIALS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Fursultiamine vs. Benfotiamine: A Comparative Analysis for the Treatment of Diabetic Neuropathy
For Researchers, Scientists, and Drug Development Professionals
Diabetic neuropathy, a debilitating complication of diabetes mellitus, presents a significant challenge in clinical management. Thiamine (Vitamin B1) and its derivatives have long been investigated for their potential therapeutic benefits in mitigating nerve damage associated with this condition. Among these derivatives, fursultiamine and benfotiamine, both lipid-soluble analogues of thiamine, have garnered considerable attention due to their enhanced bioavailability compared to standard thiamine supplements. This guide provides a comprehensive, data-driven comparison of this compound and benfotiamine, focusing on their mechanisms of action, pharmacokinetic profiles, and clinical and preclinical efficacy in the context of diabetic neuropathy.
At a Glance: Key Differences
| Feature | This compound | Benfotiamine |
| Chemical Structure | Thiamine tetrahydrofurfuryl disulfide (a disulfide derivative) | S-benzoylthiamine O-monophosphate (an S-acyl thioester derivative) |
| Primary Mechanism | Primarily increases intracellular thiamine levels, supporting crucial enzymatic functions in nerve cells. | Increases intracellular thiamine levels and notably inhibits the formation of Advanced Glycation End Products (AGEs).[1][2] |
| Bioavailability | High lipophilicity allows for efficient absorption and penetration into tissues, including nervous tissue.[3][4] | Demonstrates superior bioavailability compared to both standard thiamine and other lipid-soluble derivatives like this compound.[5] |
| Clinical Evidence | Widely used in Japan for diabetic neuropathy, with several studies suggesting symptomatic improvement; however, large-scale, placebo-controlled trials with detailed quantitative outcomes are less prevalent in publicly available literature.[1][3][4] | Multiple randomized controlled trials (e.g., BENDIP, BEDIP) have demonstrated efficacy in improving neuropathy symptoms, particularly pain.[6] However, some longer-term studies have shown no significant effect on nerve function.[7] |
| Primary Indication | Primarily used in Japan for the treatment of vitamin B1 deficiency and associated neuropathies.[1][4] | Investigated and used for the treatment of diabetic neuropathy and other complications of diabetes. |
Pharmacokinetic Profile: A Head-to-Head Comparison
A randomized, single-dose, two-way crossover study in healthy Korean male subjects provides a direct comparison of the pharmacokinetic profiles of this compound and benfotiamine.
| Parameter | This compound | Benfotiamine | Reference |
| Systemic Thiamine Exposure (AUClast) - Plasma | Slightly greater than benfotiamine (Geometric Mean Ratio: 116.6%) | Reference | [8] |
| Systemic Thiamine Exposure (AUClast) - Hemolysate | Notably greater than benfotiamine (Geometric Mean Ratio: 137.5%) | Reference | [8] |
| Thiamine Diphosphate (TDP) Distribution | More TDP present in hemolysate | Less TDP in hemolysate compared to this compound | [8] |
Experimental Protocol: Comparative Pharmacokinetic Study [8]
-
Study Design: Two randomized, single-dose, two-way crossover studies.
-
Subjects: Healthy Korean male subjects (n=24 per group).
-
Interventions:
-
Study A: this compound vs. benfotiamine.
-
Study B: this compound vs. thiamine nitrate.
-
-
Formulations: All compounds were administered as part of multivitamin preparations.
-
Measurements: Plasma and hemolysate concentrations of thiamine and its metabolites (thiamine monophosphate and thiamine diphosphate) were measured using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters, including AUClast, Cmax, and Tmax.
Mechanism of Action: Divergent Pathways to Neuroprotection
Both this compound and benfotiamine exert their neuroprotective effects by increasing intracellular thiamine levels, thereby enhancing the activity of thiamine-dependent enzymes crucial for glucose metabolism and nerve function. However, a key distinction lies in benfotiamine's well-documented ability to counteract the detrimental effects of hyperglycemia by inhibiting the formation of Advanced Glycation End Products (AGEs).
Benfotiamine's Multi-faceted Mechanism:
Benfotiamine is thought to mitigate hyperglycemia-induced damage through several pathways:
-
Activation of Transketolase: By increasing the levels of the coenzyme thiamine pyrophosphate (TPP), benfotiamine significantly enhances the activity of the enzyme transketolase. This shunts excess glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate) into the pentose phosphate pathway, thereby reducing the substrate for the formation of AGEs, diacylglycerol (DAG)-protein kinase C (PKC), and the hexosamine pathway.[1][2]
-
Inhibition of AGE Formation: Clinical and preclinical studies have demonstrated that benfotiamine can reduce the accumulation of AGEs, which are implicated in the pathogenesis of diabetic neuropathy through mechanisms such as inducing oxidative stress and inflammation.[1][9]
-
Reduction of Oxidative Stress: By redirecting glucose metabolites, benfotiamine helps to decrease the production of reactive oxygen species (ROS), a major contributor to nerve cell damage in diabetes.
This compound's Mechanism:
This compound's primary mechanism is centered on its efficient delivery of thiamine to nerve cells. Its lipophilic nature allows it to readily cross cell membranes, leading to higher intracellular concentrations of thiamine and its active form, TPP. This supports the function of TPP-dependent enzymes essential for nerve health and energy metabolism. While it is plausible that by improving overall thiamine status, this compound may indirectly mitigate some of the downstream consequences of hyperglycemia, its direct impact on AGE formation is less extensively studied compared to benfotiamine.
Clinical Efficacy in Diabetic Neuropathy
Benfotiamine: A Summary of Key Clinical Trials
Numerous clinical trials have investigated the efficacy of benfotiamine in treating diabetic neuropathy, with a primary focus on symptom relief, particularly pain.
| Study (Year) | N | Dosage | Duration | Key Findings | Reference |
| BENDIP (2008) | 165 | 300 mg/day or 600 mg/day | 6 weeks | Significant improvement in Neuropathy Symptom Score (NSS) with 600 mg/day dose compared to placebo. Pain reduction was a notable effect. | [6] |
| BEDIP (2005) | 40 | 400 mg/day | 3 weeks | Statistically significant improvement in neuropathy score compared to placebo, with a pronounced decrease in pain. | |
| Stracke et al. (1996) | 24 | 120 mg/day | 12 weeks | Improvement in nerve conduction velocity (NCV) of the peroneal nerve. | |
| Fraser et al. (2012) | 67 (Type 1 Diabetes) | 300 mg/day | 24 months | No significant effect on peripheral nerve function or inflammatory markers compared to placebo. | [7] |
Experimental Protocol: The BENDIP Study [6]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, phase III clinical study.
-
Subjects: 165 patients with symptomatic diabetic polyneuropathy.
-
Interventions:
-
Benfotiamine 600 mg/day (300 mg twice daily).
-
Benfotiamine 300 mg/day.
-
Placebo.
-
-
Primary Outcome: Change in the Neuropathy Symptom Score (NSS).
-
Secondary Outcomes: Total Symptom Score (TSS), vibration perception threshold, and safety assessments.
-
Statistical Analysis: Analysis of covariance (ANCOVA) was used to compare the changes in scores between the treatment groups and placebo.
This compound: Evidence from Clinical Use
This compound has been a staple in Japan for the treatment of neuropathies, including those of diabetic origin.[1][4] However, the body of evidence from large, randomized, placebo-controlled trials with detailed quantitative outcomes is not as extensive in the English-language literature as it is for benfotiamine. Existing studies, primarily from Japan, suggest a benefit in improving subjective symptoms such as pain, numbness, and paresthesia.[1][3][4] The lack of robust, publicly accessible, quantitative data from controlled trials makes a direct comparison of efficacy with benfotiamine challenging.
Preclinical Data: Insights from Animal Models
Preclinical studies in rodent models of diabetes have provided valuable insights into the comparative efficacy of this compound and benfotiamine.
| Study Focus | This compound | Benfotiamine | Key Findings | Reference |
| Bioavailability in Brain | Increases free thiamine levels in the brain. | Increases free thiamine levels in the brain, with a slightly greater effect than this compound after a single administration. No significant difference after chronic administration. | Both compounds increase brain thiamine, but benfotiamine does not significantly increase thiamine phosphate esters in the brain. | [2][3][10] |
| Nerve Conduction Velocity (NCV) in Diabetic Rats | Less data available in direct comparison. | Nearly normalized NCV after 6 months of treatment. | Benfotiamine was more effective than standard thiamine in preventing functional nerve damage. | [11][12] |
| AGE Formation in Diabetic Rats | Less data available on direct AGE inhibition. | Significantly inhibited the formation of neural imidazole-type AGEs and completely prevented the formation of glycoxidation products (CML). | Benfotiamine demonstrates a potent anti-glycation effect in nerve tissue. | [11][12] |
Experimental Protocol: Preclinical Study in Diabetic Rats [11][12]
-
Animal Model: Streptozotocin (STZ)-induced diabetic rats.
-
Interventions:
-
Benfotiamine.
-
Thiamine nitrate (water-soluble thiamine).
-
Control (no treatment).
-
-
Study Arms:
-
Prevention study: Treatment initiated immediately after diabetes induction.
-
Therapeutic study: Treatment initiated two months after diabetes induction.
-
-
Outcome Measures:
-
Motor nerve conduction velocity (NCV).
-
Levels of advanced glycation end products (AGEs), specifically carboxymethyl-lysine (CML) and deoxyglucosone-derived imidazole, in peripheral nerve tissue.
-
-
Methodology: NCV was measured using standard electrophysiological techniques. AGEs were quantified using high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA).
Conclusion and Future Directions
Both this compound and benfotiamine represent significant advancements over conventional thiamine supplementation for diabetic neuropathy due to their enhanced bioavailability. Benfotiamine has a more robust body of publicly available clinical and preclinical evidence supporting its efficacy, particularly in reducing neuropathic pain and inhibiting the formation of AGEs, a key pathogenic factor in diabetic complications.
This compound is a well-established therapeutic agent in Japan, with a long history of clinical use suggesting its effectiveness. However, for the global scientific and drug development community, a clearer understanding of its efficacy would be greatly facilitated by more large-scale, randomized, placebo-controlled clinical trials with detailed, quantitative outcome measures published in English-language, peer-reviewed journals.
Future research should focus on direct, head-to-head clinical trials comparing this compound and benfotiamine to definitively establish their comparative efficacy and safety profiles in diverse patient populations with diabetic neuropathy. Further investigation into the specific molecular mechanisms of this compound, particularly its effects on AGEs and other pathways of hyperglycemic damage, would also be of significant value.
References
- 1. Thiamine and benfotiamine: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benfotiamine, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caringsunshine.com [caringsunshine.com]
- 5. researchgate.net [researchgate.net]
- 6. Benfotiamine in the treatment of diabetic polyneuropathy--a three-week randomized, controlled pilot study (BEDIP study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ichgcp.net [ichgcp.net]
- 8. Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment for diabetic peripheral neuropathy: What have we learned from animal models? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medscape.com [medscape.com]
- 11. Efficacy of benfotiamine versus thiamine on function and glycation products of peripheral nerves in diabetic rats | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Thiamine Derivatives on Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Thiamine (Vitamin B1) and its derivatives have garnered significant attention for their potential therapeutic roles, particularly in mitigating oxidative stress, a key pathological factor in numerous diseases. This guide provides a comparative analysis of the performance of several key thiamine derivatives—benfotiamine, fursultiamine, sulbutiamine, and allithiamine—in combating oxidative stress, supported by experimental data.
Overview of Thiamine Derivatives
Thiamine is a water-soluble vitamin essential for carbohydrate metabolism. However, its therapeutic use can be limited by low bioavailability. To overcome this, several lipophilic derivatives have been developed, which are more readily absorbed and utilized by the body. These derivatives, including benfotiamine, this compound, sulbutiamine, and allithiamine, have shown promise as potent antioxidants.[1] Structurally, allithiamine, this compound, and sulbutiamine are disulfide compounds, whereas benfotiamine is a thioester.[1]
Comparative Efficacy on Oxidative Stress Markers
Direct comparative studies evaluating the antioxidant effects of all major thiamine derivatives under uniform experimental conditions are limited. However, by synthesizing data from various in vitro and in vivo studies, we can draw valuable comparisons.
One study directly compared the neuroprotective effects of thiamine, benfotiamine, and sulbutiamine against paraquat-induced oxidative stress in a neuroblastoma cell line. The results indicated that the protective antioxidant effects are likely mediated by thiamine or its metabolites rather than a direct radical scavenging activity.[1] A separate study highlighted that dibenzoylthiamine, another derivative, was even more efficient at protecting against oxidative damage than benfotiamine and sulbutiamine, affording complete protection at lower concentrations.[2]
When comparing benfotiamine and this compound in a mouse model of Alzheimer's disease, a condition closely linked to oxidative stress, chronic treatment with benfotiamine significantly reduced the number of amyloid plaques and phosphorylated tau-positive cells, whereas this compound had no such effect.[3]
The following tables summarize the quantitative effects of various thiamine derivatives on key markers of oxidative stress, compiled from multiple studies.
Note: The data presented below are collated from different studies with varying experimental models and conditions. Therefore, direct comparison of absolute values should be approached with caution.
Table 1: Effect of Thiamine Derivatives on Lipid Peroxidation (Malondialdehyde - MDA)
| Derivative | Model System | Dosage/Concentration | Change in MDA Levels | Reference |
| Benfotiamine | Type 2 Diabetes Patients | 200 mg/day for 30 days | ↓ 56% (from 2.59 to 1.14 µmol/l) | [4] (from initial search) |
| Benfotiamine | Endurance-trained mice (muscle) | Not specified | Lower than sedentary and non-supplemented trained groups | [5] (from initial search) |
| Thiamine | Streptozotocin-induced diabetic rats (plasma & tissue) | 6 mg/kg in drinking water for 5 weeks | Significant reduction | [6] (from initial search) |
Table 2: Effect of Thiamine Derivatives on Antioxidant Enzyme Activity (SOD, Catalase)
| Derivative | Enzyme | Model System | Dosage/Concentration | Change in Enzyme Activity | Reference |
| Benfotiamine | SOD & Catalase | Activated BV-2 microglial cells | Not specified | Increased levels and activities | [7] (from initial search) |
| Benfotiamine | SOD | Endurance-trained mice (muscle) | Not specified | Higher than non-supplemented groups | [5] (from initial search) |
| Thiamine | SOD | Streptozotocin-induced diabetic rats (erythrocyte) | 6 mg/kg in drinking water for 5 weeks | Significant increase | [6] (from initial search) |
Table 3: Effect of Thiamine Derivatives on Non-Enzymatic Antioxidants (Glutathione - GSH)
| Derivative | Antioxidant | Model System | Dosage/Concentration | Change in Antioxidant Levels | Reference |
| Benfotiamine | Reduced Glutathione (GSH) | Type 2 Diabetes Patients | 200 mg/day for 30 days | ↑ 30.4% (from 10.38 to 13.54 mg/dl) | [4] (from initial search) |
| Benfotiamine | Thiol levels | Sedentary mice (muscle) | Not specified | Higher than non-supplemented groups | [5] (from initial search) |
| Sulbutiamine | GSH | Brain cells (inferred) | Not specified | Upregulation of GSH suggested | [8] (from initial search) |
| Thiamine | GSH | Rat model of acute ethanol exposure | Not specified | Increased glutathione levels | [1] |
Signaling Pathways and Mechanisms of Action
Thiamine derivatives exert their antioxidant effects through various mechanisms, not solely by direct radical scavenging. A key pathway implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.
Benfotiamine and its metabolites have been shown to activate the Nrf2/Antioxidant Response Element (ARE) pathway, leading to the increased expression of antioxidant enzymes.[1] In contrast, this effect was not observed with thiamine itself, suggesting a unique mechanism for benfotiamine.[1] Thiamine disulfide derivatives like sulbutiamine and this compound are thought to modulate the thiol redox state by interacting with the thioredoxin (Trx) and glutathione (GSH) systems.[9] (from initial search)
Below is a generalized diagram of the Nrf2 antioxidant signaling pathway, which is activated by some thiamine derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to measure oxidative stress markers.
Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS)
This assay quantifies lipid peroxidation by measuring MDA, a secondary product of this process.
-
Sample Preparation: Homogenize tissue samples (e.g., 10% w/v) in ice-cold potassium chloride (KCl) solution (e.g., 0.154 M) or RIPA buffer. Centrifuge the homogenate (e.g., at 3500 rpm for 15 minutes at 4°C) to collect the supernatant.[10] (from previous search)
-
Reaction: Mix the supernatant with an equal volume of 10% trichloroacetic acid (TCA) and 0.67% thiobarbituric acid (TBA).[10] (from previous search)
-
Incubation: Incubate the mixture in a boiling water bath for 15-60 minutes.[10] (from previous search)
-
Measurement: Cool the samples and measure the absorbance of the resulting pink-colored chromogen at 531-532 nm.[10] (from previous search)
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.
-
Sample Preparation: Lyse cells or homogenize tissues in an ice-cold buffer (e.g., 0.1 M Tris/HCl, pH 7.4 with 0.5% Triton X-100). Centrifuge at high speed (e.g., 14,000 x g for 5 minutes at 4°C) to obtain the supernatant containing SOD.[7] (from previous search)
-
Assay Principle: The assay often utilizes a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide anions to a colored formazan dye. SOD activity is measured by its ability to inhibit this reaction.
-
Procedure: In a 96-well plate, add the sample, a WST working solution, and an enzyme working solution (containing xanthine oxidase to generate superoxide radicals).
-
Measurement: Incubate at 37°C for 20-30 minutes and measure the absorbance at approximately 450 nm. The percentage of inhibition of the colorimetric reaction is proportional to the SOD activity in the sample.[1][7][8] (from previous search)
Reduced Glutathione (GSH) Assay
This assay quantifies the levels of GSH, a major non-enzymatic antioxidant.
-
Sample Preparation: Deproteinize samples (e.g., plasma, tissue homogenates) using an acid like 5% TCA or perform lysis. Centrifuge to collect the supernatant.[2] (from previous search)
-
Assay Principle: A common method is the enzyme recycling assay using glutathione reductase. GSH is oxidized by 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), producing a yellow-colored 5-thio-2-nitrobenzoic acid (TNB). The GSSG formed is then recycled back to GSH by glutathione reductase and NADPH.
-
Procedure: In a 96-well plate, add the sample, assay buffer, DTNB, and glutathione reductase with NADPH.
-
Measurement: Measure the rate of TNB formation by monitoring the absorbance at 412 nm. The rate is proportional to the total glutathione concentration.[2] (from previous search)
The following diagram illustrates a general workflow for assessing the antioxidant effects of thiamine derivatives in an in vitro cell culture model.
Conclusion
The available evidence strongly suggests that lipophilic thiamine derivatives are effective in mitigating oxidative stress, although their efficacy and mechanisms of action may differ. Benfotiamine appears to be the most extensively studied derivative with robust quantitative data supporting its antioxidant effects, particularly in the context of diabetic complications. Emerging research on derivatives like dibenzoylthiamine indicates potentially even greater potency. Sulbutiamine and this compound also exhibit antioxidant properties, though more quantitative and comparative research is needed to fully elucidate their relative effectiveness. The choice of a specific thiamine derivative for research or therapeutic development should consider the target tissue, the specific pathological context of oxidative stress, and the distinct pharmacological profiles of each compound.
References
- 1. Thiamine and benfotiamine: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Thiamine and lipophilic thiamine precursors protect against oxidative damage in cultured neuroblastoma cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dibenzoylthiamine Has Powerful Antioxidant and Anti-Inflammatory Properties in Cultured Cells and in Mouse Models of Stress and Neurodegeneration [mdpi.com]
- 6. Potent Radical-Scavenging Activities of Thiamin and Thiamin Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Benfotiamine, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Fursultiamine vs. Standard Thiamine in Wernicke-Korsakoff Syndrome Models: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of fursultiamine, a lipid-soluble thiamine derivative, and standard thiamine (thiamine hydrochloride) in the context of Wernicke-Korsakoff Syndrome (WKS) animal models. WKS is a severe neurological disorder caused by thiamine deficiency, often associated with chronic alcohol abuse, malnutrition, and certain medical conditions.[1][2][3] Animal models that mimic thiamine deficiency are crucial for understanding the pathophysiology of WKS and for the preclinical evaluation of potential therapeutic agents.[4][5][6][7]
While direct, head-to-head comparative studies evaluating the neuroprotective and cognitive-enhancing effects of this compound versus standard thiamine in a dedicated WKS animal model are limited in the available scientific literature, this guide synthesizes findings from related neurodegenerative disease models and pharmacokinetic studies to provide a comprehensive overview. The focus is on bioavailability, a key factor in delivering therapeutic levels of thiamine to the brain.
I. Bioavailability and Brain Thiamine Levels: this compound in Comparison
The primary rationale for using thiamine derivatives like this compound is to enhance bioavailability over standard water-soluble thiamine, which has limited absorption and transport across the blood-brain barrier.[8] Pharmacokinetic studies, primarily conducted in models of other neurodegenerative diseases like Alzheimer's disease, offer insights into the comparative ability of these compounds to elevate thiamine levels in the blood and brain.
One study in an animal model of Alzheimer's disease demonstrated that both benfotiamine (another lipid-soluble thiamine derivative) and this compound significantly increased blood and brain thiamine levels compared to baseline.[4][9] While benfotiamine showed a greater increase in blood thiamine levels (approximately 150-fold) compared to this compound (approximately 50-fold), both compounds resulted in a similar, modest doubling of brain thiamine levels.[4][9] Notably, in this particular study, neither compound significantly altered the levels of the active form, thiamine pyrophosphate (TPP), in the brain.[4][9]
Another comparative pharmacokinetic study in healthy human subjects found that the total systemic exposure to thiamine was slightly greater with this compound than with benfotiamine, although the difference was not statistically significant.[10]
Table 1: Comparative Bioavailability of Thiamine Compounds (Data from Animal Models)
| Compound | Administration Route | Animal Model | Relative Increase in Blood Thiamine | Relative Increase in Brain Thiamine | Impact on Brain Thiamine Pyrophosphate (TPP) | Reference |
| This compound | Oral | Alzheimer's Disease Mouse Model | ~50-fold | ~2-fold | No significant change | [4][9] |
| Benfotiamine | Oral | Alzheimer's Disease Mouse Model | ~150-fold | ~2-fold | No significant change | [4][9] |
| Thiamine HCl | - | - | Lower than lipid-soluble derivatives | Lower than lipid-soluble derivatives | - | [11] |
Note: Data for Thiamine HCl is inferred from general knowledge of its lower bioavailability compared to lipid-soluble derivatives, as direct comparative quantitative data was not available in the reviewed sources.
II. Experimental Protocols for Wernicke-Korsakoff Syndrome Animal Models
To evaluate the efficacy of compounds like this compound, a robust and reproducible animal model of thiamine deficiency is essential. The most common approach involves the use of a thiamine-deficient diet in combination with a thiamine antagonist, such as pyrithiamine.[2][5][6][7][12]
Pyrithiamine-Induced Thiamine Deficiency (PTD) Model in Rodents:
-
Housing: Animals are individually housed in a controlled environment with a standard light-dark cycle.[5]
-
Diet: For the induction phase, animals are provided with a custom-formulated thiamine-deficient chow and drinking water ad libitum.[2][5] Control animals receive a standard, thiamine-replete diet.
-
Thiamine Antagonist Administration: Animals in the experimental group receive daily intraperitoneal (i.p.) injections of pyrithiamine. Pyrithiamine inhibits the enzyme thiamine pyrophosphokinase, preventing the conversion of thiamine to its active form, TPP.[5][6][7]
-
Monitoring: Animals are monitored daily for weight loss and the onset of neurological symptoms characteristic of Wernicke's encephalopathy, such as ataxia, seizures, and loss of righting reflex.[5]
-
Treatment Intervention: Upon the presentation of severe neurological symptoms, the administration of pyrithiamine is ceased, and animals are administered the therapeutic compounds (e.g., standard thiamine, this compound, or placebo) via a specified route (e.g., i.p. injection or oral gavage). All animals are switched back to a standard, thiamine-replete diet.[5]
-
Behavioral Testing: Following a recovery period, animals undergo a battery of behavioral tests to assess cognitive functions, particularly learning and memory, which are impaired in WKS. Common tests include the Morris water maze for spatial learning and memory and passive avoidance tasks.[12][13]
-
Histological and Neurochemical Analysis: After the completion of behavioral testing, animals are euthanized, and brain tissue is collected for histological analysis to assess neuronal damage in key brain regions affected by WKS, such as the thalamus and mammillary bodies.[6][12] Neurochemical analyses can also be performed to measure neurotransmitter levels.[2][7]
III. Mandatory Visualizations
Signaling Pathway: Thiamine Metabolism
Caption: Thiamine Metabolism and the Role of this compound.
Experimental Workflow: WKS Animal Model
Caption: Experimental Workflow for a WKS Animal Model Study.
IV. Discussion and Future Directions
The available evidence suggests that this compound effectively increases thiamine levels in both the blood and the brain, a critical prerequisite for therapeutic efficacy in WKS. Its lipophilic nature likely facilitates its passage across the blood-brain barrier, potentially offering an advantage over standard thiamine.
However, the lack of direct comparative studies in WKS models makes it difficult to definitively conclude its superiority in terms of neuroprotection and cognitive recovery. The observation from Alzheimer's disease models that this compound did not elicit the same neuroprotective effects as benfotiamine, despite both increasing brain thiamine levels, suggests that the mechanisms of action of these thiamine derivatives may be more complex than simply repleting brain thiamine.[11][13][14][15] It is possible that some of the beneficial effects of certain derivatives are independent of their role as a thiamine precursor.[11][13][14][15]
Future research should focus on direct, head-to-head comparisons of this compound and standard thiamine in pyrithiamine-induced thiamine deficiency models. Such studies should include comprehensive behavioral assessments alongside detailed histological and neurochemical analyses to quantify the extent of neuroprotection and functional recovery. Furthermore, measuring the levels of thiamine and its phosphate esters (including TPP) in different brain regions would be crucial to correlate bioavailability with therapeutic outcomes. This will provide the necessary data to guide the development of more effective therapeutic strategies for Wernicke-Korsakoff Syndrome.
References
- 1. A novel PET tracer 18F-deoxy-thiamine: synthesis, metabolic kinetics, and evaluation on cerebral thiamine metabolism status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocatechuic Acid Prevents Some of the Memory-Related Behavioural and Neurotransmitter Changes in a Pyrithiamine-Induced Thiamine Deficiency Model of Wernicke–Korsakoff Syndrome in Rats [mdpi.com]
- 3. Protocols of Thiamine Supplementation: Clinically Driven Rationality vs. Biological Commonsense [mdpi.com]
- 4. Pharmacological thiamine levels as a therapeutic approach in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological thiamine levels as a therapeutic approach in Alzheimer's disease [frontiersin.org]
- 6. Translational Rodent Models of Korsakoff Syndrome Reveal the Critical Neuroanatomical Substrates of Memory Dysfunction and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain and Behavioral Pathology in an Animal Model of Wernicke’s Encephalopathy and Wernicke-Korsakoff Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiamine and benfotiamine: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiamine deficiency in rats produces cognitive and memory deficits on spatial tasks that correlate with tissue loss in diencephalon, cortex and white matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vitamin B1 (thiamine) and dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Navigating the Therapeutic Landscape of Thiamine Derivatives: A Comparative Analysis of Fursultiamine, Benfotiamine, and Sulbutiamine
For Researchers, Scientists, and Drug Development Professionals
In the realm of thiamine (Vitamin B1) supplementation, synthetic derivatives have been developed to overcome the limited bioavailability of thiamine hydrochloride. Among these, fursultiamine, benfotiamine, and sulbutiamine have garnered significant attention for their enhanced lipophilicity and subsequent improved absorption. This guide provides a cross-study comparison of the therapeutic windows of these three compounds, presenting available quantitative data, outlining experimental methodologies, and visualizing key pathways to aid in research and development.
Understanding the Therapeutic Window
The therapeutic window of a drug is the range between the minimum effective dose (MED) that produces a desired therapeutic effect and the minimum toxic dose (MTD) at which toxicity occurs. A wider therapeutic window is generally indicative of a safer drug. This guide compiles preclinical and clinical data to provide an overview of the therapeutic window for this compound and its alternatives.
Quantitative Data Summary
The following tables summarize the available quantitative data on the therapeutic and toxic doses of this compound, Benfotiamine, and Sulbutiamine. It is important to note that direct head-to-head comparative studies defining the therapeutic window for the same indication are limited. The data presented is compiled from various studies investigating different therapeutic applications.
Table 1: Preclinical Toxicity Data (LD50)
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Citation |
| This compound | Mouse, Rat | Oral | 2200 | [1] |
| Benfotiamine | Mouse | Oral | 15000 | [2] |
| Sulbutiamine | - | - | Data not readily available |
LD50 (Lethal Dose, 50%) is the dose required to kill 50% of the tested population.
Table 2: Human Clinical Dosage and Observed Effects
| Compound | Indication | Effective Dose Range (per day) | Maximum Tolerated Dose (in clinical trials) | Observed Side Effects at Higher Doses | Citations |
| This compound | Thiamine deficiency (mild) | 50 - 200 mg | - | Generally well-tolerated; specific MTD not established in wide-ranging studies. | [3] |
| Benfotiamine | Diabetic Neuropathy | 150 - 320 mg | 1200 mg | Generally well-tolerated; mild adverse events reported, similar to placebo. | [4][5][6][7] |
| Sulbutiamine | Fatigue | 400 - 600 mg | 600 mg (in short-term studies) | Nausea, headache, tiredness, inability to sleep. | [8][9][10][11] |
Note: The absence of a specific LD50 for sulbutiamine and a defined MTD for this compound in publicly available literature highlights a gap in the comparative safety profile of these compounds.
Experimental Protocols
The determination of a drug's therapeutic window involves a series of preclinical and clinical studies.
Preclinical Toxicity Studies (LD50 and NOAEL)
Acute toxicity studies are often conducted in rodents to determine the LD50 and the No-Observed-Adverse-Effect-Level (NOAEL). The OECD (Organisation for Economic Co-operation and Development) provides guidelines for such studies.
General Protocol for Acute Oral Toxicity (based on OECD Guidelines):
-
Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are typically used.
-
Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing.
-
Dose Administration: The test substance is administered orally via gavage in a stepwise procedure.
-
Observation: Animals are observed for signs of toxicity and mortality at specified intervals.
-
Data Analysis: The LD50 is calculated using statistical methods. The NOAEL is the highest dose at which no adverse effects are observed.[1][2][4]
Clinical Dose-Ranging Studies
Phase I and II clinical trials are crucial for determining the safety and effective dose range in humans.
General Protocol for Dose-Escalation Studies (based on FDA Guidance):
-
Study Population: A small group of healthy volunteers or patients.
-
Dose Escalation: Subjects receive escalating doses of the drug.
-
Safety Monitoring: Close monitoring for any adverse events.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Blood samples are collected to analyze how the drug is absorbed, distributed, metabolized, and excreted, and to assess its effect on the body.
-
Determination of MTD: The highest dose that does not cause unacceptable toxicity.[12][13][14]
Signaling Pathways and Experimental Workflows
The therapeutic and toxic effects of these thiamine derivatives are mediated through various cellular pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a general workflow for determining the therapeutic window.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 5. droracle.ai [droracle.ai]
- 6. [PDF] Effectiveness of Different Benfotiamine Dosage Regimens in the Treatment of Painful Diabetic Neuropathy | Semantic Scholar [semanticscholar.org]
- 7. Effectiveness of different benfotiamine dosage regimens in the treatment of painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nootropicsexpert.com [nootropicsexpert.com]
- 9. brcrecovery.com [brcrecovery.com]
- 10. Sulbutiamine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 11. Sulbutiamine: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 12. FDA details approach for finding optimal dosages for new cancer drugs | RAPS [raps.org]
- 13. clinexel.com [clinexel.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Study on the Metabolic Fate of Fursultiamine and Benfotiamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fate of two lipophilic thiamine (Vitamin B1) derivatives, Fursultiamine and Benfotiamine. Both compounds are designed for enhanced bioavailability compared to the water-soluble thiamine hydrochloride. This document summarizes key pharmacokinetic parameters, details the experimental protocols used for their assessment, and illustrates their distinct metabolic pathways.
Executive Summary
This compound and Benfotiamine are both prodrugs of thiamine, developed to overcome the low bioavailability of conventional thiamine supplements. While both are lipid-soluble and demonstrate superior absorption, their chemical structures and metabolic activation pathways differ significantly. Benfotiamine, an S-acyl thiamine derivative, generally exhibits higher bioavailability, leading to greater plasma concentrations of thiamine.[1] this compound, a thiamine disulfide derivative, is also readily absorbed and is thought to be effectively reduced to thiamine within the body. The choice between these derivatives may depend on the desired therapeutic target and specific metabolic considerations.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound and Benfotiamine from comparative studies in healthy human subjects. These values highlight the differences in their absorption and bioavailability.
Table 1: Pharmacokinetic Parameters of Thiamine after Oral Administration of this compound and Benfotiamine
| Parameter | This compound | Benfotiamine | Reference |
| Tmax (h) | ~1.0 - 2.0 | ~1.0 - 2.0 | [2][3] |
| Cmax (ng/mL) | Varies by study | Generally higher than this compound | [4] |
| AUC (ng·h/mL) | Slightly greater total thiamine exposure in some studies | High bioavailability, ~3.6 times that of thiamine HCl | [2][5] |
Note: Values can vary depending on the specific study design, dosage, and analytical methods used.
Table 2: Bioavailability Comparison
| Compound | Relative Bioavailability | Key Findings | Reference |
| This compound | Greater than thiamine hydrochloride. Systemic thiamine exposure was slightly greater than benfotiamine in one head-to-head study. | Summed total exposure of thiamine and its phosphate esters was slightly greater than with benfotiamine in one study, though the 90% CI was within the conventional bioequivalence range. | [2][5] |
| Benfotiamine | Significantly higher than thiamine hydrochloride and other lipophilic derivatives like this compound in several studies. | Maximum plasma levels of thiamine are about 5 times higher than after thiamine hydrochloride administration. | [1][6] |
Metabolic Pathways and Mechanisms of Action
The distinct chemical structures of this compound and Benfotiamine dictate their different metabolic activation pathways.
Benfotiamine Metabolism
Benfotiamine is an S-acyl derivative of thiamine. Its metabolic pathway involves the following steps:
-
Dephosphorylation: In the intestine, ecto-alkaline phosphatases hydrolyze the phosphate group from benfotiamine to form S-benzoylthiamine (SBT).[7]
-
Absorption: The lipophilic S-benzoylthiamine is readily absorbed across the intestinal mucosa via passive diffusion.
-
Hydrolysis to Thiamine: In the liver and erythrocytes, thioesterases hydrolyze S-benzoylthiamine to release active thiamine and benzoic acid.[7]
-
Phosphorylation: The liberated thiamine is then phosphorylated to its active coenzyme forms, thiamine monophosphate (TMP) and thiamine diphosphate (TDP).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Safety, Tolerability and Pharmacokinetics of Single and Multiple Ascending Doses of Benfotiamine in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiamine and benfotiamine: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Fursultiamine
The following guide provides essential safety and logistical information for the proper disposal of fursultiamine in a laboratory setting. Adherence to these procedural steps is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Hazard Assessment and Safety First
This compound, a thiamine derivative, requires careful handling. While some safety data sheets (SDS) may classify the substance as non-hazardous under the Globally Harmonized System (GHS), others indicate it may cause skin, eye, and respiratory irritation.[1][2] Therefore, it is prudent to handle this compound as a potentially hazardous chemical. Personnel must be trained on its specific hazards and emergency procedures.[3] The primary routes of exposure to avoid are inhalation of dust, and contact with skin and eyes.[4][5]
Personal Protective Equipment (PPE)
All personnel handling this compound waste must use appropriate PPE to minimize exposure. The following table summarizes the recommended equipment based on standard laboratory safety protocols and information from safety data sheets.[2][4][5]
| Equipment | Specification | Purpose |
| Hand Protection | Chemically impermeable gloves (e.g., nitrile) | Prevents skin contact. Gloves must be inspected before use and changed if contaminated.[2][4] |
| Eye Protection | Tightly fitting safety goggles with side-shields | Protects eyes from dust and splashes.[4][5] |
| Body Protection | Laboratory coat; fire/flame resistant and impervious clothing | Prevents contamination of personal clothing and protects skin.[4][5] |
| Respiratory Protection | NIOSH-approved respirator | Required if dust formation is unavoidable or if exposure limits are exceeded.[4][5] |
Step-by-Step Disposal Protocol
This protocol outlines the process for managing this compound waste from the point of generation to its final disposal. Discharging this compound or its containers into sewer systems or general waste is strictly prohibited.[4]
Step 1: Waste Segregation
Immediately segregate all materials contaminated with this compound at the point of generation. This includes:
-
Expired or unwanted pure this compound.
-
Grossly contaminated items (e.g., weigh boats, filter paper).
-
Contaminated personal protective equipment (PPE).
-
Spill cleanup materials.
Step 2: Containment
Collect all this compound waste in a designated, leak-proof, and sealable container.[4]
-
Ensure the container is compatible with the chemical.
-
Keep the container closed at all times except when adding waste.
Step 3: Labeling
The waste container must be clearly labeled as "Hazardous Waste." The label should include:
-
The full chemical name: "this compound."
-
The date when waste was first added (accumulation start date).
-
Appropriate hazard warnings (e.g., "Irritant").
Step 4: On-Site Accumulation
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
The storage area must be secure and away from incompatible materials.
-
Ensure adequate ventilation.[4]
Step 5: Final Disposal
Arrange for the disposal of the contained waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
The recommended disposal method is controlled incineration at a permitted hazardous waste treatment facility.[3][4]
-
Landfilling is the least desirable disposal method and should be avoided.[6]
Step 6: Decontamination of Empty Containers
Empty this compound containers must also be disposed of as hazardous waste unless properly decontaminated.
-
Rinsate from cleaning containers that held this compound should be collected and treated as hazardous waste.[6]
-
Alternatively, containers can be punctured to render them unusable and disposed of via the licensed contractor.[4]
Spill Management Procedures
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[4] Remove all sources of ignition.[4]
-
Don appropriate PPE before attempting to clean the spill.
-
Contain the spill to prevent it from spreading.
-
Clean up:
-
Decontaminate the area with soap and plenty of water once the spilled material is removed.[4]
-
Report the spill to your laboratory supervisor and EHS department according to your institution's policies.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste in a laboratory environment.
Caption: Logical workflow for the safe handling and disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
